Antibacterial agent 73
Description
The exact mass of the compound 1-(2-fluorophenyl)-4-(2-furylmethyl)piperazine is 260.13249133 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIMPXJHBUWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Antibacterial Agent XF-73: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent XF-73, also known as exeporfinium chloride, is a novel dicationic porphyrin derivative demonstrating potent and rapid bactericidal activity, particularly against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] Its unique mechanism of action, distinct from existing major antibiotic classes, centers on the rapid disruption of the bacterial cell membrane, leading to a cascade of catastrophic intracellular events and swift cell death.[1][4][5] This in-depth guide elucidates the core mechanism of action of XF-73, presenting key quantitative data, detailed experimental protocols, and visual representations of its activity pathways.
Primary Mechanism: Rapid Bacterial Membrane Disruption
The principal mechanism of action of XF-73 is the swift and irreversible damage to the bacterial cell envelope.[4][5] Morphological studies utilizing Transmission Electron Microscopy (TEM) have revealed that XF-73 induces rapid disruption of the bacterial cell wall within minutes of exposure, followed by subsequent damage to the underlying cell membrane.[1][6][7] However, this disruption does not lead to cell lysis.[1][6][7] This membrane-perturbing activity is the initiating event that leads to a series of downstream effects culminating in bacterial cell death.
The interaction of XF-73 with the bacterial membrane results in a significant loss of membrane integrity. This is evidenced by the substantial leakage of essential intracellular components, including potassium ions (K+) and adenosine triphosphate (ATP), from the bacterial cells upon exposure to the agent.[1][4][5][8]
Downstream Consequences of Membrane Disruption
The compromising of the bacterial membrane triggers a rapid and complete cessation of vital cellular processes. Within a short exposure time, XF-73 completely inhibits the synthesis of macromolecules, including DNA, RNA, and proteins.[3][4][5] This inhibition is a direct consequence of the membrane damage and the resulting leakage of essential ions and energy molecules, rather than a direct interaction with the machinery of macromolecular synthesis.[4]
Quantitative Analysis of Antibacterial Activity
The potent bactericidal nature of XF-73 is quantified through several key metrics, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and post-antibiotic effect (PAE).
Table 1: In Vitro Activity of XF-73 Against Gram-Positive Bacteria
| Bacterial Species | Resistance Profile | MIC Range (mg/L) |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 - 4 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 4 |
| Staphylococcus species | Coagulase-Negative | ≤0.12 - 4 |
| Gram-Positive Bacteria | Various Antibiotic-Resistant Strains | 0.25 - 4 |
Data compiled from multiple studies.[1][2][3][9]
Table 2: In Vitro Activity of XF-73 Against Gram-Negative Bacteria
| Bacterial Species | MIC Range (mg/L) |
| Various Gram-Negative Species | 1 to >64 |
Data compiled from multiple studies.[1][2]
Table 3: Bactericidal Activity and Pharmacodynamic Properties of XF-73
| Parameter | Organism | Value |
| Time-Kill Kinetics | Meticillin-Resistant S. aureus (MRSA) | >5 log10 kill within 15 minutes at 2x MIC |
| Post-Antibiotic Effect (PAE) | S. aureus | >5.4 hours |
| Minimum Biofilm Eradication Concentration (MBEC) | S. aureus | 2 mg/L |
Data compiled from multiple studies.[1][2][10]
Experimental Protocols
The elucidation of XF-73's mechanism of action has been supported by a variety of in vitro experiments.
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][6][9]
-
Procedure:
-
Two-fold serial dilutions of XF-73 are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[3][9]
-
Overnight bacterial cultures are adjusted to a 0.5 McFarland standard and then diluted.[3][9]
-
A standardized bacterial inoculum is added to each well containing the different concentrations of XF-73.[9]
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of XF-73 that completely inhibits visible bacterial growth.[3]
-
Time-Kill Kinetics Assay
-
Method: Viable counting over a time course.[2]
-
Procedure:
-
A standardized suspension of bacteria is prepared in a suitable broth.
-
XF-73 is added at a specified multiple of its MIC (e.g., 2x MIC).[2]
-
Aliquots are removed at various time points (e.g., 0, 15, 30, 60 minutes).
-
The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (colony-forming units per mL).
-
The rate of bacterial killing is determined by plotting the log10 of viable counts against time.[2]
-
Membrane Integrity Assays
-
BacLight™ Bacterial Viability Kit: This assay uses two fluorescent dyes, SYTO 9 and propidium iodide, to differentiate between cells with intact and compromised membranes.
-
Potassium (K+) and ATP Leakage Measurement:
Macromolecular Synthesis Inhibition
-
Procedure:
-
Bacterial cultures are incubated with radiolabeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), and protein (e.g., [³H]leucine).
-
XF-73 is added to the cultures.
-
The incorporation of the radiolabeled precursors into the respective macromolecules is measured over time by scintillation counting. A reduction in incorporation indicates inhibition of synthesis.[4]
-
Electron Microscopy
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These techniques are used to visualize the morphological changes in bacterial cells after treatment with XF-73, providing direct evidence of cell wall and membrane disruption.[1][6][7]
Visualizing the Mechanism and Workflows
Signaling Pathway of XF-73 Action
Caption: The proposed mechanism of action for antibacterial agent XF-73.
Experimental Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of XF-73's Bactericidal Effects
Caption: The logical cascade of events leading to the bactericidal action of XF-73.
Resistance Potential
A significant advantage of XF-73 is its low propensity to engender bacterial resistance. Studies involving serial passage of S. aureus in the presence of sub-inhibitory concentrations of XF-73 have shown no development of resistance, in contrast to other antibiotics which readily select for resistant mutants.[6][8] This suggests that the mechanism of membrane disruption is a difficult target for bacteria to overcome through mutation.
Conclusion
Antibacterial agent XF-73 represents a promising therapeutic candidate with a novel mechanism of action. Its ability to rapidly disrupt bacterial membranes, leading to swift bactericidal activity against a broad range of Gram-positive pathogens, including those with established resistance to other antibiotics, underscores its potential clinical utility. The low potential for resistance development further enhances its profile as a valuable tool in the fight against antimicrobial resistance. Further research into its interactions with the bacterial membrane at a molecular level will continue to refine our understanding of this potent antibacterial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 9. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XF-70 and XF-73, novel antibacterial agents active against slow-growing and non-dividing cultures of Staphylococcus aureus including biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
XF-73: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial spectrum of activity of XF-73 (exeporfinium chloride), a novel dicationic porphyrin antimicrobial agent. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.
Introduction
XF-73 is a synthetic antimicrobial compound with a primary mechanism of action involving the rapid disruption of bacterial cell membranes.[1][2] This leads to the leakage of essential intracellular components, such as potassium ions (K+) and ATP, ultimately resulting in the inhibition of macromolecular synthesis (DNA, RNA, and protein) and rapid bacterial cell death.[1][2][3] A key characteristic of XF-73 is its potent and rapid bactericidal activity, particularly against a wide range of Gram-positive bacteria, including strains resistant to conventional antibiotics.[4][5][6] Furthermore, studies have shown a low propensity for the development of bacterial resistance to XF-73.[4][6]
Antibacterial Spectrum of Activity: Quantitative Data
The in vitro activity of XF-73 has been extensively evaluated against a large number of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) data for XF-73 against various bacterial species.
Table 1: In Vitro Activity of XF-73 against Planktonic Bacteria
| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | 1919 | 0.25 - 4 | 0.5 | 1 | [1] |
| - Methicillin-sensitive (S. aureus) (MSSA) | 1079 | 0.25 - 4 | 0.5 | 1 | [1] |
| - Methicillin-resistant (S. aureus) (MRSA) | 840 | 0.25 - 4 | 0.5 | 1 | [1] |
| Staphylococcus epidermidis | 322 | ≤0.12 - 2 | 0.25 | 0.5 | [1] |
| Other Staphylococcus spp. | 286 | ≤0.12 - 4 | 0.5 | 1 | [1] |
| Gram-positive bacteria (general) | Not specified | 0.25 - 4 | Not reported | Not reported | [4][5] |
| Gram-negative bacteria (general) | Not specified | 1 to >64 | Not reported | Not reported | [4][5] |
Table 2: In Vitro Antibiofilm Activity of XF-73
| Bacterial Species | Biofilm Condition | MBEC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | 24-hour biofilm | 1 - 2 | [7][8] |
| Gram-positive biofilms | 24-hour biofilm | 1 - 2 | [7][8] |
| Gram-negative biofilms | 24-hour biofilm | >128 (eradication not achieved) | [7][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of XF-73 is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
XF-73 stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of XF-73 dilutions: A serial two-fold dilution of XF-73 is prepared in CAMHB in a 96-well microtiter plate. The final concentration range typically spans from 0.06 to 128 µg/mL.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under ambient air conditions.
-
Reading the MIC: The MIC is determined as the lowest concentration of XF-73 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC of XF-73 is determined using a biofilm susceptibility assay, often employing the Calgary Biofilm Device or a similar model.
Materials:
-
Calgary Biofilm Device (or 96-well plate with pegs)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
XF-73 stock solution
-
Phosphate-buffered saline (PBS)
-
Resazurin or other viability stain
Procedure:
-
Biofilm Formation: The pegs of the Calgary Biofilm Device are immersed in a 96-well plate containing a standardized bacterial inoculum (approximately 10⁶ CFU/mL) in TSB with glucose. The device is incubated at 37°C for 24 hours to allow for biofilm formation on the pegs.
-
Washing: After incubation, the pegs are gently washed with PBS to remove planktonic (free-floating) bacteria.
-
Challenge with XF-73: The pegs with the established biofilms are then placed into a 96-well plate containing serial two-fold dilutions of XF-73 in a suitable broth.
-
Incubation: The plate is incubated for a further 24 hours at 37°C.
-
Assessment of Biofilm Viability: After the second incubation, the pegs are washed again with PBS. To determine the viability of the remaining biofilm, the pegs are placed in a fresh 96-well plate containing a viability indicator such as resazurin. The plate is incubated to allow for color development.
-
Reading the MBEC: The MBEC is defined as the lowest concentration of XF-73 that results in no viable cells in the biofilm, as indicated by the absence of a color change.
Visualizations
The following diagrams illustrate the mechanism of action of XF-73 and the experimental workflow for determining its antibacterial spectrum.
Caption: Mechanism of action of XF-73 on the bacterial cell.
Caption: Workflow for MIC and MBEC determination.
Conclusion
XF-73 demonstrates potent and rapid bactericidal activity against a broad range of Gram-positive bacteria, including antibiotic-resistant phenotypes. Its efficacy extends to the eradication of bacterial biofilms at low concentrations. The unique membrane-disrupting mechanism of action contributes to its low potential for resistance development, positioning XF-73 as a promising candidate for the prevention and treatment of bacterial infections, particularly those caused by staphylococci. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
In-Depth Technical Guide: Antibacterial Agent XF-73 and its Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent XF-73, also known as exeporfinium chloride, is a novel dicationic porphyrin derivative with potent bactericidal activity against a broad spectrum of Gram-positive bacteria.[1][2] Its efficacy extends to antibiotic-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a significant candidate in the ongoing search for new antimicrobial agents to combat drug resistance.[3][4] This technical guide provides a comprehensive overview of the in vitro activity of XF-73, its mechanism of action, and detailed experimental protocols for its evaluation.
XF-73's unique mechanism of action, which involves the rapid disruption of the bacterial cell membrane, distinguishes it from many existing classes of antibiotics.[5][6][7] This membrane-perturbing activity leads to a cascade of events, ultimately resulting in rapid cell death.[5][6] This document summarizes the key quantitative data on its antibacterial potency and outlines the methodologies used to ascertain its efficacy.
Quantitative Data: In Vitro Activity of XF-73
The antibacterial activity of XF-73 against Gram-positive bacteria has been extensively evaluated, with Minimum Inhibitory Concentration (MIC) values consistently demonstrating its high potency. The data presented below is a summary from multiple studies.
Table 2.1: Minimum Inhibitory Concentration (MIC) of XF-73 against various Staphylococcus species
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 1919 | 0.25 - 4 | 0.5 | 1 | [2][8] |
| Staphylococcus epidermidis | N/A | ≤0.12 - 4 | 0.5 | 1 | [2] |
| Coagulase-positive Staphylococci | >2500 | ≤0.12 - 4 | 0.5 | 1 | [2] |
| Coagulase-negative Staphylococci | >2500 | ≤0.12 - 4 | 0.5 | 1 | [2] |
Data compiled from a study involving over 2,500 clinical isolates from 33 countries. The activity of XF-73 was found to be independent of pre-existing resistance to other antibiotic classes.[2]
Table 2.2: General Activity of XF-73 against Gram-Positive Bacteria
| Bacterial Group | MIC Range (mg/L) | Key Characteristics | Reference |
| Gram-positive bacteria | 0.25 - 4 | Includes antibiotic-sensitive and -resistant strains | [1][4] |
Mechanism of Action
XF-73 exerts its potent bactericidal effect through a rapid interaction with the bacterial cell membrane.[5][6][7] This interaction does not lead to cell lysis but causes significant disruption of membrane integrity.[3][7]
The proposed mechanism involves the following key steps:
-
Membrane Binding and Perturbation: As a dicationic molecule, XF-73 is thought to interact with the negatively charged components of the Gram-positive bacterial cell membrane. This binding leads to a rapid perturbation of the membrane structure.
-
Ion Leakage: The disruption of the membrane results in the substantial leakage of essential intracellular ions, most notably potassium (K⁺).[5][6]
-
ATP Depletion: Concurrently, there is a significant loss of adenosine triphosphate (ATP) from the cell.[5][6]
-
Inhibition of Macromolecular Synthesis: The loss of ion homeostasis and ATP depletion leads to the complete and rapid inhibition of essential cellular processes, including DNA, RNA, and protein synthesis.[5][6]
-
Bacterial Cell Death: The culmination of these events results in rapid bacterial cell death. Time-kill kinetic studies have shown that XF-73 can achieve a >5 log₁₀ reduction in MRSA viability within 15 minutes at 2x MIC.[1]
This multi-faceted attack on fundamental cellular functions likely contributes to the low propensity for the development of bacterial resistance to XF-73.
References
- 1. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of Exeporfinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exeporfinium chloride (also known as XF-73) is a novel synthetic dicationic porphyrin antibacterial agent currently under development.[1][2] Its primary clinical application is the nasal decolonization of Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) to prevent post-surgical infections.[1][3][4] This technical guide provides a comprehensive overview of the molecular targets and mechanism of action of exeporfinium chloride, supported by quantitative data and detailed experimental methodologies.
Primary Molecular Target: The Bacterial Cell Membrane
The core molecular target of exeporfinium chloride is the bacterial cell membrane. Unlike many conventional antibiotics that inhibit specific enzymes involved in cell wall synthesis, protein synthesis, or DNA replication, exeporfinium chloride exerts its bactericidal effect through a direct physical interaction with the bacterial membrane.[1][2][5] This interaction leads to rapid membrane disruption and a subsequent cascade of events culminating in bacterial cell death. The mechanism is considered novel and is not affected by existing resistance mechanisms to other classes of antibiotics.[2][5]
Mechanism of Action: A Dual Approach
Exeporfinium chloride employs a dual mechanism of action to ensure potent and rapid bactericidal activity.[1]
-
Membrane Disruption: The dicationic nature of the exeporfinium chloride molecule facilitates its binding to the negatively charged components of the bacterial cell membrane. This binding disrupts the membrane integrity, leading to the leakage of essential intracellular components such as potassium ions and ATP.[2][5] This rapid perturbation of the membrane potential and loss of cellular energy ultimately results in cell death. Morphological studies using transmission electron microscopy (TEM) have shown that XF-73 causes rapid disruption of the bacterial cell wall within 2 minutes, followed by membrane damage at 10 minutes, without causing cell lysis.[6]
-
Photodynamic Generation of Reactive Oxygen Species (ROS): As a porphyrin derivative, exeporfinium chloride can also exert a photodynamic effect.[1] While the primary mechanism is not dependent on light, the presence of light can enhance its activity through the generation of reactive oxygen species (ROS). These highly reactive molecules can cause further damage to cellular components, contributing to the overall bactericidal effect.
The following diagram illustrates the dual mechanism of action of exeporfinium chloride on a bacterial cell.
References
- 1. exeporfinium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. destinypharma.com [destinypharma.com]
- 5. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Antibacterial Agent XF-73 on Bacterial Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent XF-73, also known as Exeporfinium chloride, is a novel dicationic porphyrin drug demonstrating potent and rapid bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which is independent of existing antibiotic resistance pathways, makes it a promising candidate in the fight against antimicrobial resistance.[3][2] This technical guide provides an in-depth analysis of the core mechanism of XF-73: the disruption of bacterial membrane integrity. We will explore the key experimental evidence, present quantitative data, and provide detailed methodologies for the assays used to elucidate its mode of action.
The primary mechanism of XF-73 involves a rapid and severe perturbation of the bacterial cytoplasmic membrane.[1][4] This interaction leads to a cascade of events, including the dissipation of membrane potential, leakage of essential intracellular components, and subsequent inhibition of vital cellular processes, ultimately resulting in rapid cell death without bacterial lysis.[1][4]
Mechanism of Action: Disruption of Bacterial Membrane Integrity
The antibacterial effect of XF-73 is primarily attributed to its direct interaction with the bacterial cell membrane. This interaction triggers a series of disruptive events that compromise the membrane's structural and functional integrity.
Key Events in Membrane Disruption:
-
Binding to the Bacterial Membrane: XF-73 selectively binds to the bacterial cell membrane.[5]
-
Membrane Depolarization: Upon binding, XF-73 causes a rapid and profound depolarization of the membrane potential.
-
Increased Membrane Permeability: The depolarization is associated with an increase in membrane permeability, leading to the leakage of small intracellular molecules.
-
Leakage of Intracellular Components: This includes the efflux of critical ions such as potassium (K+) and energy-carrying molecules like adenosine triphosphate (ATP).[1][4]
-
Inhibition of Macromolecular Synthesis: The loss of membrane integrity and essential molecules leads to the complete cessation of DNA, RNA, and protein synthesis.[1][4]
-
Bacterial Cell Death: The culmination of these events results in rapid bactericidal activity.
The following diagram illustrates the proposed mechanism of action of XF-73 on the bacterial cell membrane.
Quantitative Analysis of XF-73's Effects
The following tables summarize the key quantitative data regarding the antibacterial activity and membrane-disrupting effects of XF-73.
Table 1: In Vitro Antibacterial Activity of XF-73
| Bacterial Species | Resistance Profile | MIC Range (mg/L) |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 - 4 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 4 |
| Gram-Positive Bacteria | Various | 0.25 - 4 |
| Gram-Negative Bacteria | Various | 1 to >64 |
Data sourced from Farrell et al., 2010.[3]
Table 2: Impact of XF-73 on Bacterial Membrane Integrity in S. aureus
| Parameter | Concentration | Time | Effect |
| Membrane Potential | 4 x MIC | 6 minutes | >90% reduction |
| Intracellular K+ | 4 x MIC | 10 minutes | Substantial loss |
| Intracellular ATP | 4 x MIC | 10 minutes | Substantial loss |
| Macromolecular Synthesis (DNA, RNA, Protein) | 4 x MIC | 10 minutes | Complete inhibition |
| Viable Cell Count | 2 x MIC | 15 minutes | >5 log10 kill |
Data compiled from Ooi et al., 2009 and Farrell et al., 2010.[3][1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the impact of XF-73 on bacterial membrane integrity.
Membrane Potential Assay (using DiSC3(5))
This assay measures changes in bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
Workflow:
Detailed Protocol:
-
Bacterial Culture: Grow S. aureus in a suitable broth to mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend them in the same buffer to a specific optical density.
-
Dye Loading: Add DiSC3(5) to the cell suspension and incubate in the dark to allow the dye to partition into the bacterial membranes and quench.
-
Fluorescence Measurement: Place the cell suspension in a fluorometer and record the baseline fluorescence.
-
Compound Addition: Add XF-73 to the suspension and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.
-
Positive Control: At the end of the experiment, add a known depolarizing agent like valinomycin to determine the maximal fluorescence signal.
Potassium (K+) Leakage Assay
This assay quantifies the release of intracellular potassium into the extracellular medium, indicating membrane damage.
Workflow:
Detailed Protocol:
-
Bacterial Culture and Preparation: Grow S. aureus to the mid-logarithmic phase, harvest by centrifugation, and wash the cells thoroughly with a low-potassium buffer.
-
Incubation: Resuspend the cells in the low-potassium buffer and add XF-73. Incubate the suspension at 37°C.
-
Sampling: At various time intervals, remove aliquots of the suspension.
-
Separation: Immediately centrifuge the aliquots to pellet the bacterial cells.
-
Measurement: Carefully remove the supernatant and measure the concentration of potassium using an appropriate method, such as atomic absorption spectroscopy.
-
Total Potassium Determination: To determine the total intracellular potassium, lyse an untreated sample of the bacterial suspension and measure its potassium concentration.
-
Calculation: Express the potassium leakage as a percentage of the total intracellular potassium.
ATP Leakage Assay
This assay measures the release of intracellular ATP, a key indicator of cell viability and membrane integrity.
Workflow:
Detailed Protocol:
-
Bacterial Culture and Preparation: Grow and wash S. aureus cells as described for the potassium leakage assay.
-
Incubation: Resuspend the cells in a suitable buffer and add XF-73.
-
Sampling and Separation: At specified time points, take samples and centrifuge to separate the supernatant (containing extracellular ATP) from the cell pellet (containing intracellular ATP).
-
Extracellular ATP Measurement: Measure the ATP concentration in the supernatant using a luciferin-luciferase-based ATP assay kit.
-
Intracellular ATP Measurement: Lyse the cells in the pellet and measure the intracellular ATP concentration using the same assay kit.
-
Calculation: Calculate the percentage of ATP leakage relative to the total ATP (intracellular + extracellular).
Conclusion
The evidence strongly supports that the primary antibacterial mechanism of XF-73 is the rapid and irreversible disruption of bacterial membrane integrity. This is characterized by a swift collapse of the membrane potential and substantial leakage of essential intracellular components like potassium ions and ATP, leading to the cessation of vital cellular processes and rapid cell death. The unique, membrane-targeting action of XF-73, which is effective against drug-resistant strains and has a low propensity for resistance development, underscores its potential as a valuable new agent in the ongoing battle against bacterial infections. Further research into the precise molecular interactions between XF-73 and the bacterial membrane will continue to enhance our understanding of this promising antibacterial compound.
References
- 1. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 2. Strategies against methicillin-resistant Staphylococcus aureus persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
The Pharmacokinetics and Pharmacodynamics of XF-73 (Exeporfinium Chloride): A Technical Guide
Introduction
XF-73 (exeporfinium chloride) is a novel, first-in-class antibacterial agent being developed for the prevention and treatment of staphylococcal infections.[1][2] It is a synthetic, di-cationic porphyrin derivative with potent, rapid bactericidal activity against a broad range of Gram-positive bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[2][3] A key characteristic of XF-73 is its low propensity for inducing bacterial resistance, a significant advantage over many existing antibiotics.[3][4]
This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on XF-73, intended for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies, in vitro experiments, and clinical trials.
Pharmacokinetics
XF-73 is primarily developed for topical applications, such as a nasal gel for decolonization of S. aureus and dermal formulations for skin and wound infections.[3][5] Consequently, its development has focused on local activity with minimal systemic exposure.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Clinical data indicates that systemic absorption of XF-73 following topical administration is negligible. A Phase 1 clinical trial involving the nasal application of an XF-73 gel formulation found no measurable systemic absorption of the compound.[6] This pharmacokinetic profile is advantageous for its intended use, as it minimizes the risk of systemic side effects and off-target activity. Due to the lack of systemic absorption, detailed studies on the distribution, metabolism, and excretion of XF-73 are limited in publicly available literature.
Pharmacodynamics
The pharmacodynamics of XF-73 have been extensively characterized, demonstrating its potent and unique antibacterial properties.
Mechanism of Action
XF-73's mechanism of action is distinct from all major antibiotic classes.[7] It acts directly and rapidly on the bacterial cell membrane.[4][8] The process involves:
-
Binding: The dicationic nature of XF-73 facilitates its binding to the negatively charged components of the bacterial cell membrane.
-
Membrane Disruption: This interaction rapidly disrupts membrane integrity and potential.[8]
-
Leakage of Intracellular Contents: The compromised membrane leads to a substantial loss of essential intracellular components, including potassium ions (K+) and adenosine triphosphate (ATP).[8]
-
Inhibition of Macromolecular Synthesis: Consequently, vital cellular processes such as DNA, RNA, and protein synthesis are completely inhibited within minutes of exposure.[8]
-
Bactericidal Effect: This cascade of events leads to rapid bacterial death without causing cell lysis.[8][9]
This ultra-rapid, membrane-focused mechanism is believed to contribute to the low potential for bacteria to develop resistance to XF-73.[4]
Caption: Proposed mechanism of action for XF-73.
In Vitro Activity
XF-73 has demonstrated potent in vitro activity against a wide range of Gram-positive pathogens. Its efficacy is maintained against strains resistant to other classes of antibiotics.
Table 1: In Vitro Susceptibility of Staphylococcus Species to XF-73
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| Staphylococcus aureus (all) | 1,919 | 0.25 - 4 | 0.5 | 1 | [3] |
| Methicillin-Susceptible S. aureus (MSSA) | 1,079 | 0.25 - 4 | 0.5 | 1 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | 840 | 0.25 - 4 | 0.5 | 1 | [3] |
| Staphylococcus epidermidis | 322 | ≤0.12 - 2 | 0.25 - 0.5 | 0.5 | [3] |
| Staphylococcus haemolyticus | 93 | 0.25 - 4 | 0.5 | 1 | [3] |
| All Staphylococcus spp. | >2,500 | ≤0.12 - 4 | 0.5 | 1 |[3] |
Table 2: In Vitro Susceptibility of Other Gram-Positive and Gram-Negative Bacteria to XF-73
| Organism Type | MIC Range (mg/L) | Reference(s) |
|---|---|---|
| Gram-Positive Bacteria (all tested) | 0.25 - 4 | [2][7] |
| Gram-Negative Bacteria | 1 to >64 |[7] |
Table 3: Pharmacodynamic Properties of XF-73 (In Vitro)
| Parameter | Finding | Organism(s) | Reference(s) |
|---|---|---|---|
| Activity Type | Bactericidal | Gram-positive bacteria | [7] |
| Time-Kill Kinetics | >5 log₁₀ kill in 15 minutes (at 2x MIC) | MRSA | [7] |
| Post-Antibiotic Effect (PAE) | >5.4 hours | S. aureus | [7] |
| Effect of Growth Phase | Active against non-growing, stationary phase cells | S. aureus |[3] |
In Vivo Efficacy
Preclinical and clinical studies have demonstrated the potent in vivo activity of XF-73 in relevant models of infection and colonization.
Table 4: Efficacy of XF-73 in Preclinical In Vivo Models
| Model | Organism | Formulation | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| Murine Superficial Skin Infection | MRSA (USA300), Mupirocin-Resistant MRSA | 0.2% (w/w) Dermal | >3 log₁₀ CFU/mL reduction; significantly more effective than 2% mupirocin. | [9][10] |
| Murine Burn Wound Infection | MRSA | Topical Application (25, 50, or 100 µg) | Up to 99.99% reduction of MRSA in tissue; 99.9% reduction in bloodstream, preventing sepsis. |[11] |
Table 5: Clinical Efficacy of XF-73 Nasal Gel for S. aureus Decolonization
| Study | Population | Formulation | Key Finding(s) | Reference(s) |
|---|---|---|---|---|
| Phase 2b Clinical Trial | Patients undergoing cardiac surgery | 0.2% (w/w) Nasal Gel | 99.5% (2.5 log) reduction in nasal S. aureus burden within 24 hours before surgery (p<0.0001 vs. placebo). | [1] |
| Phase 2b (Secondary Endpoint) | Patients undergoing cardiac surgery | 0.2% (w/w) Nasal Gel | Significantly fewer patients required post-operative anti-staphylococcal antibiotics (46.5% vs 70% in placebo group, p=0.045). |[12] |
Resistance Potential
A critical attribute of XF-73 is its exceptionally low potential to select for resistant mutants.
-
Serial Passage Studies: In multi-step resistance selection studies, no increase (>4-fold) in the MIC for XF-73 was observed after 55 successive passages with four different MRSA strains. In contrast, comparator antibiotics like mupirocin rapidly generated high-level resistance under the same conditions.[3]
-
No Cross-Resistance: XF-73's efficacy is not affected by pre-existing resistance mechanisms to other antibiotic classes, including beta-lactams, glycopeptides, macrolides, and fluoroquinolones.[3]
Biofilm Activity
XF-73 has shown significant activity against S. aureus biofilms, which are notoriously difficult to eradicate.
Table 6: Activity of XF-73 Against Bacterial Biofilms
| Organism | MIC (µg/mL) | MBEC (µg/mL) | Key Finding | Reference(s) |
|---|
| S. aureus SH1000 | 1 | 2 | MBEC values are only slightly higher than MIC values, indicating high efficacy against biofilms. |[13] |
Experimental Protocols
This section details the methodologies used in key studies to determine the pharmacokinetic and pharmacodynamic properties of XF-73.
In Vitro Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of XF-73 is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Protocol:
-
Bacterial strains are grown to the logarithmic phase in cation-adjusted Mueller-Hinton Broth (MHB).
-
The bacterial suspension is diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Two-fold serial dilutions of XF-73 are prepared in a 96-well microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
Plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of XF-73 that completely inhibits visible bacterial growth.[9]
-
Caption: Workflow for MIC determination by broth microdilution.
In Vivo Murine Skin Infection Models
The efficacy of topical XF-73 has been evaluated in tape-stripping and suture-wound superficial skin infection models in mice.[9]
-
Protocol (Tape-Stripping Model):
-
The dorsal skin of Balb/C mice is shaved.
-
The stratum corneum is removed by repeated application and removal of adhesive tape until the skin is glistening.
-
A suspension of MRSA is applied to the stripped area.
-
After an incubation period (e.g., 12 hours), the infected area is treated with a single dose of XF-73 dermal formulation or a comparator/vehicle control.
-
After a set treatment period (e.g., 24 hours), the skin tissue is excised, homogenized, and plated for bacterial enumeration (CFU/wound).[9]
-
Caption: Experimental workflow for the murine skin infection model.
Resistance Development Study (Serial Passage)
The potential for resistance development is assessed by serially passaging bacteria in the presence of sub-inhibitory concentrations of the drug.
-
Protocol:
-
The baseline MIC of XF-73 for the test strains (e.g., MRSA) is determined.
-
Bacteria are grown in broth containing a sub-inhibitory concentration of XF-73 (e.g., 0.5x MIC).
-
Following incubation, the MIC is re-determined for the bacteria that grew at the highest sub-MIC concentration.
-
This culture is then used as the inoculum for the next passage.
-
The process of exposure and MIC re-determination is repeated for a large number of passages (e.g., 55 passages).
-
The fold-change in MIC over the course of the study is recorded.[3]
-
Caption: Workflow for the serial passage resistance study.
Mechanism of Action Studies
-
Membrane Integrity Assays: The effect of XF-73 on membrane integrity can be assessed using fluorescent dyes like in the BacLight™ assay, which differentially stains cells with intact versus compromised membranes.[8]
-
Ion and ATP Leakage: To measure the loss of intracellular components, bacterial cells are treated with XF-73. The extracellular medium is then analyzed for potassium ion concentration (e.g., using an ion-selective electrode) and ATP levels (e.g., using a luciferin-luciferase bioluminescence assay).[8]
-
Macromolecular Synthesis: The inhibition of DNA, RNA, and protein synthesis is measured by quantifying the incorporation of radiolabeled precursors (e.g., [³H]thymidine, [³H]uridine, and [³H]leucine) into bacterial cells following a short exposure to XF-73.[8]
References
- 1. destinypharma.com [destinypharma.com]
- 2. destinypharma.com [destinypharma.com]
- 3. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. destinypharma.com [destinypharma.com]
- 5. destinypharma.com [destinypharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. destinypharma.com [destinypharma.com]
- 11. Destiny Pharma reports positive findings from XF-73 study [voxmarkets.co.uk:3636]
- 12. Destiny Pharma: Treatment of XF-73 Nasal reduces antibiotic use - BEAM Alliance [beam-alliance.eu]
- 13. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
Early-Stage Research on Exeporfinium Chloride: A Technical Guide
Introduction
Exeporfinium chloride, also known as XF-73, is a novel synthetic dicationic porphyrin antimicrobial agent under development by Destiny Pharma. It is being investigated primarily for the prevention of post-surgical staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the early-stage research on exeporfinium chloride, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and early clinical development of this compound.
Mechanism of Action
Exeporfinium chloride exhibits a dual mechanism of action that leads to rapid bactericidal activity against a broad range of Gram-positive bacteria.[1][2][3] Its primary mode of action involves the disruption of the bacterial cell membrane.[4] As a dicationic molecule, it is thought to interact with the negatively charged components of the bacterial cell envelope, leading to membrane destabilization and increased permeability. This disruption results in the leakage of essential intracellular components, ultimately causing cell death.
In addition to its membrane-targeting activity, exeporfinium chloride also possesses a photodynamic mechanism. This involves the generation of reactive oxygen species (ROS) which can damage various cellular components, contributing to its bactericidal effects. A key advantage of this multi-targeted mechanism is the low propensity for the development of bacterial resistance.[1][2][3]
Quantitative Data
In Vitro Antimicrobial Activity
Exeporfinium chloride has demonstrated potent in vitro activity against a wide array of Staphylococcus species, including multidrug-resistant (MDR) strains. The following tables summarize the minimum inhibitory concentration (MIC) data from a large screening study.
Table 1: MIC of Exeporfinium Chloride (XF-73) Against Staphylococcus aureus [2][3]
| Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| S. aureus (all) | 1,919 | 0.25 - 4 | 0.5 | 1 |
| MSSA | 1,079 | 0.25 - 4 | 0.5 | 1 |
| MRSA | 840 | 0.25 - 4 | 0.5 | 1 |
| MDR MSSA | 65 | 0.25 - 2 | 0.5 | 1 |
| Non-MDR MSSA | 1,014 | 0.25 - 4 | 0.5 | 1 |
Table 2: MIC of Exeporfinium Chloride (XF-73) Against Coagulase-Negative Staphylococci [2]
| Species | Strain Type | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| S. epidermidis | MDR | 140 | ≤0.12 - 2 | 0.25 | 0.5 |
| Non-MDR | 182 | ≤0.12 - 2 | 0.5 | 0.5 | |
| S. haemolyticus | MDR | 50 | 0.25 - 2 | 0.5 | 1 |
| Non-MDR | 43 | 0.25 - 4 | 0.5 | 1 |
Clinical Efficacy (Phase 2 Study)
A randomized, placebo-controlled Phase 2 clinical trial evaluated the efficacy of XF-73 nasal gel in reducing S. aureus nasal carriage in patients undergoing cardiac surgery.
Table 3: Efficacy of XF-73 Nasal Gel in Reducing S. aureus Nasal Carriage [5][6][7][8][9]
| Parameter | XF-73 Group | Placebo Group | P-value |
| Mean log₁₀ CFU/mL reduction from baseline (1 hour pre-surgery) | 2.5 | 0.4 | < 0.0001 |
| Patients with zero nasal carriage or ≥99% reduction (1 hour pre-surgery) | 83.7% | 25% | - |
| Mean log₁₀ CFU/mL reduction from baseline (1 hour post-incision closure) | -2.2 (adjusted least-squares mean difference) | - | - |
| Overall reduction in S. aureus bacterial nasal carriage | 99.5% | - | - |
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol was used to determine the in vitro susceptibility of various staphylococcal isolates to exeporfinium chloride.[3][4]
-
Preparation of XF-73 Stock Solution: Exeporfinium chloride (XF-73) was provided by Destiny Pharma plc and resuspended in distilled water to create a stock concentration of 10 µg/mL.[3]
-
Preparation of Microtiter Plates: 100 µL of Mueller Hinton Broth (MHB) containing serial twofold dilutions of XF-73 (ranging from 0 to 16 µg/mL) were added to the wells of a 96-well microtiter plate.[3]
-
Inoculum Preparation: Bacterial isolates were grown overnight in MHB. The cultures were then adjusted to a 0.5 McFarland standard and diluted 10-fold.[3]
-
Inoculation: 5 µL of the diluted bacterial suspension was added to each well, resulting in a final inoculum of approximately 5x10⁵ colony-forming units (CFU)/mL per well.[3]
-
Incubation: The plates were incubated aerobically at 37°C for 16-20 hours.[3]
-
MIC Determination: The MIC was defined as the lowest concentration of exeporfinium chloride that completely inhibited visible bacterial growth, as determined by the unaided eye.[3]
Murine Superficial Skin Infection Models
Two different murine models were used to assess the in vivo efficacy of a 0.2% (w/w) XF-73 dermal formulation against mupirocin-resistant S. aureus.[4]
1. Tape-Stripping Infection Model
-
Animal Preparation: The dorsal skin of mice was shaved.
-
Skin Abrasion: The skin barrier was disrupted by tape-stripping to partially remove the epidermal layer.
-
Infection: A 15 µL droplet of a stationary phase culture of mupirocin-resistant S. aureus was applied to the abraded skin.[4]
-
Treatment: Approximately 12 hours post-infection, mice were treated with 50 mg of either 0.2% (w/w) XF-73 formulation, 2% mupirocin ointment, or water (control).[4]
-
Evaluation: The bacterial burden on the skin was quantified at a predetermined time point post-treatment.
2. Suture-Wound Infection Model
-
Animal Preparation: The dorsal skin of mice was shaved.
-
Wounding: A small incision was made on the back, and a suture was passed through the skin.
-
Infection: The wound was inoculated with a culture of mupirocin-resistant S. aureus.
-
Treatment: Similar to the tape-stripping model, mice were treated with the XF-73 formulation, mupirocin, or a control.
-
Evaluation: The bacterial load in the wound tissue was determined after the treatment period.
Electron Microscopy
Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) were used to visualize the morphological changes in S. aureus ATCC29213 after exposure to XF-73.[4]
-
Bacterial Culture Preparation: S. aureus was incubated in Luria-Bertani (LB) broth at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD₆₀₀) reached 0.8.[4]
-
XF-73 Treatment: The bacterial culture was treated with 1x or 4x the MIC of XF-73 for 2 or 10 minutes. Untreated bacteria served as a control.[4]
-
Sample Preparation for TEM and SEM:
-
The bacterial cells were harvested and washed.
-
The pellets were fixed, followed by dehydration in graded ethanol.
-
For TEM, samples were embedded in EPON 812 resin, sectioned into ultrathin slices (70 nm), placed on copper grids, and stained with uranyl acetate and lead citrate.[4]
-
For SEM, the fixed and dehydrated samples were prepared for surface imaging.
-
-
Imaging: Samples were observed under a transmission or scanning electron microscope. The results from TEM suggested rapid (2-minute) disruption of the bacterial cell wall, with subsequent membrane damage after longer (10-minute) incubation. SEM analysis confirmed that this disruption did not lead to cell lysis.[4]
Early-stage research on exeporfinium chloride (XF-73) demonstrates its potential as a novel antimicrobial agent for the prevention of staphylococcal infections. Its dual mechanism of action, potent in vitro activity against both susceptible and resistant strains, and promising early clinical data on nasal decolonization highlight its potential to address the unmet medical need for new anti-infectives. The detailed experimental protocols provided in this guide offer a basis for further research and development of this compound. The low propensity for resistance development is a particularly important feature that warrants continued investigation as XF-73 progresses through further clinical trials.
References
- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 4. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labiotech.eu [labiotech.eu]
- 6. shea-online.org [shea-online.org]
- 7. Exeporfinium chloride (XF-73) nasal gel dosed over 24 hours prior to surgery significantly reduced Staphylococcus aureus nasal carriage in cardiac surgery patients: Safety and efficacy results from a randomized placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. destinypharma.com [destinypharma.com]
- 9. Exeporfinium chloride (XF-73) nasal gel significantly reduces Staphylococcus aureus nasal carriage in cardiac surgery patients throughout surgery and the early recovery period: results from a randomized placebo-controlled Phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology and antimicrobial drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This value is crucial for assessing the potency of a new antibacterial agent, such as Agent 73, and for monitoring the emergence of resistance.[5] The broth microdilution method, a widely adopted technique, offers a standardized and scalable approach for determining MIC values and is recommended by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
These application notes provide a detailed protocol for determining the MIC of Antibacterial Agent 73 using the broth microdilution method. Adherence to standardized procedures is critical for ensuring the reproducibility and accuracy of the results.[9]
Data Presentation
The results of the MIC assay for this compound should be recorded in a clear and organized manner to facilitate analysis and comparison. The following table provides a template for data presentation.
| Test Microorganism | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) | Quality Control (QC) Strain MIC (µg/mL) | QC Reference Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | 64 | - | 16 | 0.25 | 0.12 - 0.5 |
| 32 | - | ||||
| 16 | - | ||||
| 8 | + | ||||
| 4 | + | ||||
| 2 | + | ||||
| 1 | + | ||||
| 0.5 | + | ||||
| Escherichia coli ATCC® 25922™ | 64 | - | 32 | 1 | 0.5 - 2 |
| 32 | - | ||||
| 16 | + | ||||
| 8 | + | ||||
| 4 | + | ||||
| 2 | + | ||||
| 1 | + | ||||
| 0.5 | + |
Note: The values presented in this table are for illustrative purposes only. Actual results will vary depending on the specific properties of this compound and the microorganisms tested.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on established guidelines from CLSI and EUCAST.[6][7]
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Test microorganism(s) (e.g., Staphylococcus aureus, Escherichia coli)
-
Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline (0.85%)
Procedure
Day 1: Preparation of Bacterial Inoculum
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hours) agar plate.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][9]
Day 2: Preparation of Antibacterial Agent Dilutions and Inoculation
-
Prepare a stock solution of this compound in a suitable solvent. The choice of solvent should be tested for its own antimicrobial activity and should not affect bacterial growth at the concentrations used.
-
Perform a serial two-fold dilution of this compound in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
Using a multichannel pipette, transfer 50 µL of each concentration of the diluted antibacterial agent into the corresponding wells of a sterile 96-well microtiter plate.
-
Each plate should include the following controls:
-
Growth Control: Wells containing 100 µL of CAMHB and no antibacterial agent.
-
Sterility Control: Wells containing 100 µL of uninoculated CAMHB.
-
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[5]
Day 3: Incubation and Result Interpretation
-
Cover the microtiter plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11][12]
-
After incubation, visually inspect the plate for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1][3]
-
The growth control wells should show clear evidence of bacterial growth, and the sterility control wells should remain clear. If these controls do not perform as expected, the results of the assay are invalid.
-
The MIC of the QC strain should fall within the established acceptable range to ensure the validity of the test.[10]
Experimental Workflow Diagram
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: XF-73 in Murine Skin Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XF-73 (exeporfinium chloride) is a novel synthetic, di-cationic porphyrin derivative demonstrating rapid and potent bactericidal activity against a broad range of Gram-positive bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves disruption of the bacterial cell membrane, leads to rapid cell death and a low propensity for the development of bacterial resistance.[1][3][4] These characteristics make XF-73 a promising candidate for the topical treatment of skin and soft tissue infections. This document provides detailed protocols for utilizing XF-73 in established murine skin infection models to evaluate its in vivo efficacy. The primary models discussed are the tape-stripping and surgical wound infection models, which are standard for assessing topical antimicrobial agents.[5][6][7]
Mechanism of Action
XF-73 exerts its antibacterial effect through a multi-step process targeting the bacterial cell envelope.[5] Initially, it binds to the bacterial cell membrane, causing rapid disruption and increased permeability.[3][4] This leads to a significant loss of essential intracellular components like potassium and ATP, followed by the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death without causing cell lysis.[1][4] Transmission electron microscopy suggests a rapid (2-minute) disruption of the cell wall, with subsequent membrane damage observed after longer incubation (10 minutes).[5][7]
Figure 1: Simplified mechanism of action of XF-73 on bacterial cells.
Data Presentation
The efficacy of XF-73 has been demonstrated in multiple studies, consistently showing a significant reduction in bacterial load in infected wounds. The following tables summarize the quantitative data from key experiments.
Table 1: Efficacy of 0.2% (w/w) XF-73 Dermal Formulation in the Murine Tape-Stripping Skin Infection Model[6][8]
| Treatment Group | S. aureus Strain | Bacterial Load (log10 CFU/g wound tissue) |
| Vehicle Control | NRS384 (MRSA) | ~8.0 |
| 0.2% XF-73 (Single Dose) | NRS384 (MRSA) | < 5.0 |
| 2% Mupirocin (Single Dose) | NRS384 (MRSA) | ~7.0 |
| Vehicle Control | NRS384-MT-3 (Low-level Mupirocin-Resistant) | ~8.0 |
| 0.2% XF-73 (Single Dose) | NRS384-MT-3 (Low-level Mupirocin-Resistant) | < 5.0 |
| 2% Mupirocin (Single Dose) | NRS384-MT-3 (Low-level Mupirocin-Resistant) | ~7.5 |
| Vehicle Control | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~8.0 |
| 0.2% XF-73 (Single Dose) | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~5.0 |
| 2% Mupirocin (Single Dose) | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~8.0 |
| 0.2% XF-73 (Two Doses) | ATCC BAA-1708 (High-level Mupirocin-Resistant) | < 5.0 |
| 2% Mupirocin (Two Doses) | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~7.5 |
Data are presented as mean values. A single dose of XF-73 resulted in a >3 log10 reduction in MRSA infection, and its potency was unaffected by mupirocin resistance.[8]
Table 2: Efficacy of 0.2% (w/w) XF-73 Dermal Formulation in the Murine Surgical Wound Infection Model[6]
| Treatment Group | S. aureus Strain | Bacterial Load (log10 CFU/g wound tissue) |
| Vehicle Control | NRS384 (MRSA) | ~7.5 |
| 0.2% XF-73 | NRS384 (MRSA) | < 4.5 |
| 2% Mupirocin | NRS384 (MRSA) | ~6.5 |
| Vehicle Control | NRS384-MT-3 (Low-level Mupirocin-Resistant) | ~7.5 |
| 0.2% XF-73 | NRS384-MT-3 (Low-level Mupirocin-Resistant) | < 4.5 |
| 2% Mupirocin | NRS384-MT-3 (Low-level Mupirocin-Resistant) | ~7.0 |
| Vehicle Control | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~7.5 |
| 0.2% XF-73 | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~4.5 |
| 2% Mupirocin | ATCC BAA-1708 (High-level Mupirocin-Resistant) | ~7.5 |
XF-73 demonstrated significantly greater efficacy than mupirocin in reducing the bacterial burden in surgical wound infections, including those caused by mupirocin-resistant strains.[6]
Table 3: Efficacy of XF-73 in a Murine Burn Wound Infection Model[11][12]
| Treatment Group | MRSA Reduction in Burn Wound Tissue | MRSA Reduction in Spleen (Bloodstream) |
| Placebo Control | - | - |
| 25 µg XF-73 | Up to 99.99% | 99.9% |
| 50 µg XF-73 | Up to 99.99% | 100% (No MRSA detected) |
| 100 µg XF-73 | Up to 99.99% | 99.9% |
A single topical application of XF-73 significantly reduced MRSA infection in the burn wound and prevented its invasion into the bloodstream.[9][10]
Experimental Protocols
The following are detailed protocols for establishing murine skin infection models to test the efficacy of XF-73.
Protocol 1: Murine Tape-Stripping Skin Infection Model[5][6]
This model creates a superficial abrasion to mimic a minor skin wound.
Materials:
-
6-8 week old female BALB/c mice
-
Electric clippers
-
Depilatory cream
-
Adhesive tape
-
S. aureus culture (e.g., MRSA strain NRS384) grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
XF-73 dermal formulation (e.g., 0.2% w/w)
-
Vehicle control formulation
-
Positive control (e.g., 2% mupirocin ointment)
-
Sterile cotton swabs
-
Surgical scissors and forceps
-
Stomacher
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Animal Preparation: Anesthetize the mice. Shave a 2x2 cm area on the back of each mouse using electric clippers, followed by the application of a depilatory cream to remove remaining hair.
-
Skin Abrasion: Gently apply and remove adhesive tape to the shaved area 10-15 times to strip the stratum corneum, creating a glistening appearance without causing bleeding.
-
Infection: Inoculate the abraded area with a 10 µL suspension of S. aureus (approximately 10^7 CFU).
-
Treatment: At 2 hours post-infection, topically apply a single dose (e.g., 20 mg) of the XF-73 formulation, vehicle control, or positive control to the infected area. For studies requiring multiple doses, apply a second dose at a specified time point (e.g., 8 hours post-infection).
-
Sample Collection: At 24 hours post-infection, euthanize the mice. Excise the infected skin tissue.
-
Bacterial Quantification: Weigh the excised tissue and homogenize it in sterile PBS using a stomacher. Serially dilute the homogenate and plate on TSA plates. Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Count the colonies on the plates to determine the number of CFU per gram of wound tissue. Convert the data to log10 CFU/g for analysis.
Protocol 2: Murine Surgical Wound Infection Model[5][6]
This model simulates a post-surgical wound infection.
Materials:
-
Same as Protocol 1, with the addition of:
-
Scalpel
-
Suture material (e.g., 4-0 silk suture)
Procedure:
-
Animal Preparation: Prepare the mice as described in Protocol 1 (anesthesia, shaving, depilation).
-
Surgical Incision: Create a 1 cm full-thickness incision on the back of each mouse using a sterile scalpel.
-
Infection: Inoculate the wound with a 10 µL suspension of S. aureus (approximately 10^7 CFU).
-
Suturing: Close the incision with two simple interrupted sutures.
-
Treatment: At 2 hours post-infection, apply the test formulations as described in Protocol 1.
-
Sample Collection and Bacterial Quantification: Follow steps 5-7 from Protocol 1.
Figure 2: General experimental workflow for murine skin infection models.
Conclusion
The data and protocols presented herein demonstrate that XF-73 is a highly effective topical antibacterial agent in murine skin infection models.[5][6] Its potent and rapid bactericidal activity against both antibiotic-sensitive and -resistant S. aureus strains, coupled with its low propensity for resistance development, positions it as a strong candidate for clinical development for the treatment of superficial and post-surgical skin infections.[2][5][8] The provided protocols offer a standardized framework for the in vivo evaluation of XF-73 and other novel antimicrobial compounds.
References
- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 3. destinypharma.com [destinypharma.com]
- 4. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 5. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. destinypharma.com [destinypharma.com]
- 9. destinypharma.com [destinypharma.com]
- 10. Destiny Pharma reports positive findings from XF-73 study [voxmarkets.com]
"Techniques for assessing bacterial resistance to Antibacterial agent 73"
<
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard and molecular techniques for assessing bacterial resistance to "Antibacterial agent 73," a placeholder for any antibacterial compound. The protocols detailed herein are designed to be implemented in a laboratory setting by trained professionals.
Phenotypic Susceptibility Testing
Phenotypic methods are the cornerstone of antimicrobial resistance assessment, providing a direct measure of an agent's effectiveness against a specific bacterium. These tests are widely used in clinical and research settings due to their reliability and established interpretation guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7][8] This quantitative method is highly accurate and allows for the simultaneous testing of multiple antibiotics.[5]
Experimental Protocol: Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) at a concentration at least 100-fold higher than the highest concentration to be tested.[9]
-
Preparation of Microdilution Plates: Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The final volume in each well should be 50 µL, except for the last well from which 50 µL is discarded.
-
Inoculum Preparation: From a pure overnight culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[10] This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[10] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL per well. Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).[11]
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[5][11]
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the broth is clear).[5][8]
Data Presentation: Broth Microdilution Results
| Bacterial Strain | This compound MIC (µg/mL) | Interpretation (S/I/R) |
| Strain A | 2 | S (Susceptible) |
| Strain B | 16 | I (Intermediate) |
| Strain C | >64 | R (Resistant) |
| QC Strain (e.g., E. coli ATCC 25922) | 0.5 | Within acceptable range |
Interpretation based on established CLSI/EUCAST breakpoints for the specific agent class.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that is widely used due to its simplicity and low cost.[6] It involves placing paper disks impregnated with a known concentration of an antimicrobial agent onto an agar plate inoculated with the test bacterium.[12][13]
Experimental Protocol: Disk Diffusion
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[10]
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.[13][14] Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]
-
Disk Application: Aseptically apply a paper disk impregnated with a standardized concentration of this compound onto the surface of the inoculated MHA plate.[13] Gently press the disk to ensure complete contact with the agar.[15]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[13]
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) to the nearest millimeter using a ruler or caliper.[14][16]
-
Interpretation: Compare the measured zone diameter to the interpretive charts provided by CLSI or EUCAST to determine if the bacterium is susceptible, intermediate, or resistant to this compound.[14]
Data Presentation: Disk Diffusion Results
| Bacterial Strain | This compound Zone Diameter (mm) | Interpretation (S/I/R) |
| Strain A | 25 | S (Susceptible) |
| Strain B | 18 | I (Intermediate) |
| Strain C | 6 | R (Resistant) |
| QC Strain (e.g., E. coli ATCC 25922) | 28 | Within acceptable range |
Interpretation based on established CLSI/EUCAST breakpoints for the specific agent class.
Gradient Diffusion Method (E-test)
The E-test is a quantitative method that combines the principles of dilution and diffusion.[17][18] It utilizes a plastic strip with a predefined, continuous gradient of an antibiotic on one side.[18][19][20] This method provides a direct MIC value.[17][19][20]
Experimental Protocol: E-test
-
Inoculum and Plate Preparation: Prepare the bacterial inoculum and inoculate the MHA plate as described for the disk diffusion method.
-
E-test Strip Application: Aseptically place the E-test strip onto the inoculated agar surface with the concentration gradient facing down.[18]
-
Incubation: Incubate the plate under the same conditions as the disk diffusion method.
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[19][20][21] If the intersection falls between two markings, the higher value should be recorded.[17][18]
Data Presentation: E-test Results
| Bacterial Strain | This compound MIC (µg/mL) | Interpretation (S/I/R) |
| Strain A | 1.5 | S (Susceptible) |
| Strain B | 12 | I (Intermediate) |
| Strain C | >256 | R (Resistant) |
| QC Strain (e.g., E. coli ATCC 25922) | 0.38 | Within acceptable range |
Interpretation based on established CLSI/EUCAST breakpoints for the specific agent class.
Molecular Techniques for Resistance Detection
Molecular methods offer rapid and accurate detection of the genetic determinants of antimicrobial resistance.[22] These techniques can identify specific resistance genes or mutations, providing insights into the underlying mechanisms of resistance.[23]
Polymerase Chain Reaction (PCR)
PCR is a widely used technique to amplify specific DNA sequences, making it an excellent tool for detecting the presence of known antibiotic resistance genes.[22][24][25] Multiplex PCR allows for the simultaneous detection of multiple resistance genes.[22][25]
Experimental Protocol: PCR for Resistance Gene Detection
-
DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.
-
Primer Design: Design or obtain primers specific to the target resistance gene(s) associated with resistance to the class of agents to which this compound belongs.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the specific forward and reverse primers.
-
Add the extracted bacterial DNA to the master mix.
-
Perform PCR using a thermal cycler with the following general steps:
-
Initial denaturation (e.g., 95°C for 5 minutes).
-
30-35 cycles of:
-
Denaturation (e.g., 95°C for 30 seconds).
-
Annealing (e.g., 55-65°C for 30 seconds, primer-dependent).
-
Extension (e.g., 72°C for 1 minute/kb of the target gene).
-
-
Final extension (e.g., 72°C for 5-10 minutes).
-
-
-
Gel Electrophoresis: Visualize the PCR products by running them on an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).[22] The presence of a band of the expected size indicates the presence of the resistance gene.[24]
Data Presentation: PCR Results
| Bacterial Strain | Target Resistance Gene | PCR Result (Presence/Absence) |
| Strain A | Gene X | Absent |
| Strain B | Gene X | Present |
| Strain C | Gene X | Present |
| Positive Control | Gene X | Present |
| Negative Control | Gene X | Absent |
Whole Genome Sequencing (WGS)
Whole-genome sequencing provides the most comprehensive genetic information about a bacterial isolate, enabling the identification of all known resistance genes (the "resistome"), as well as novel mutations that may confer resistance.[26][27][28][29]
Experimental Protocol: Whole Genome Sequencing
-
DNA Extraction: Extract high-quality, high-molecular-weight genomic DNA from the bacterial isolate.
-
Library Preparation: Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina, Oxford Nanopore).
-
Sequencing: Sequence the prepared library on the selected platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Assemble the reads into a draft or complete genome sequence.
-
Annotate the genome to identify genes.
-
Use bioinformatics tools and databases (e.g., ResFinder, CARD) to screen the genome for known antimicrobial resistance genes and mutations.[27][30]
-
Data Presentation: WGS Resistance Gene Profile
| Bacterial Strain | Identified Resistance Genes | Predicted Phenotype |
| Strain A | None relevant to Agent 73 | Susceptible |
| Strain B | geneX (efflux pump) | Resistant |
| Strain C | geneY (target modification), geneZ (inactivating enzyme) | High-level Resistance |
Visualizations
References
- 1. 2025 CLSI & EUCAST Guidelines in BIOMIC V3 [rapidmicrobiology.com]
- 2. safetyandquality.gov.au [safetyandquality.gov.au]
- 3. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 8. pdb.apec.org [pdb.apec.org]
- 9. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 11. goldbio.com [goldbio.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. microbenotes.com [microbenotes.com]
- 15. asm.org [asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. health.maryland.gov [health.maryland.gov]
- 18. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 19. Etest - Wikipedia [en.wikipedia.org]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. microbenotes.com [microbenotes.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Molecular mechanisms of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rapidmicrobiology.com [rapidmicrobiology.com]
- 25. PCR-based Microbial Antibiotic Resistance Gene Analysis - CD Genomics [cd-genomics.com]
- 26. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of Whole Genome Sequencing Data for Detection of Antimicrobial Resistance Determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]
- 29. Applying Whole Genome Sequencing to Define and Predict Antimicrobial Resistance [labroots.com]
- 30. food.dtu.dk [food.dtu.dk]
Application Notes and Protocols for In Vivo Delivery of XF-73 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery methods for XF-73 (Exeporfinium chloride), a novel anti-staphylococcal agent, as documented in various animal studies. The protocols are intended to serve as a guide for designing and executing preclinical efficacy studies.
Introduction
XF-73 is a synthetic, di-cationic porphyrin derivative demonstrating rapid and potent bactericidal activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action, which involves rapid disruption of the bacterial cell wall and membrane, contributes to its low propensity for inducing bacterial resistance.[3][4][5] Preclinical animal studies are crucial for evaluating the in vivo efficacy and safety of novel antimicrobial agents like XF-73. The following sections detail the established methods for delivering XF-73 in animal models of infection.
In Vivo Delivery Methods and Formulations
The primary route of administration for XF-73 in animal studies has been topical, reflecting its development for indications such as the prevention of post-surgical infections and treatment of skin and soft tissue infections.[6]
1. Dermal Delivery for Superficial Skin Infections:
-
Formulation: XF-73 is typically supplied as a dermal formulation, often a gel or ointment, at concentrations such as 0.2% w/w.[3]
-
Application: The formulation is applied topically to the site of infection in murine models.[3] This approach has been successfully used in tape-stripping and suture-wound superficial skin infection models.[3][7]
2. Intranasal Delivery for Nasal Decolonization:
-
Formulation: For nasal decolonization studies, XF-73 is formulated as a nasal gel.[1][8]
-
Application: The gel is administered into the anterior nares of the animal models. This method is relevant for studying the prevention of surgical site infections by reducing the nasal carriage of S. aureus.[1][9]
3. Topical Delivery for Burn Wound Infections:
-
Formulation: An aqueous solution or dermal formulation of XF-73 has been used in murine models of MRSA-infected burn wounds.[2][7]
-
Application: The formulation is applied directly to the burn wound to assess its ability to reduce the bacterial burden and prevent systemic invasion (sepsis).[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo animal studies, highlighting the efficacy of XF-73.
Table 1: Efficacy of Topical XF-73 in Murine Superficial Skin Infection Models
| Animal Model | Bacterial Strain | XF-73 Formulation | Comparator | Efficacy Outcome | Reference |
| Tape-stripping & Suture-wound | Mupirocin-resistant S. aureus | 0.2% w/w dermal formulation | 2% w/w Mupirocin ointment | Significantly reduced bacterial burden compared to control and mupirocin.[3] | [3] |
| Skin Infection Model | MRSA (USA300) | 0.2% w/w dermal formulation | 2% w/w Mupirocin ointment | >3 log10 CFU/mL reduction in MRSA with a single dose of XF-73, significantly greater than mupirocin (<1 log10 reduction).[10] | [10] |
| Skin Infection Model | Mupirocin-resistant MRSA | 0.2% w/w dermal formulation | 2% w/w Mupirocin ointment | XF-73 maintained >3 log10 reduction against mupirocin-resistant strains, while mupirocin had little to no effect.[10] | [10] |
Table 2: Efficacy of Topical XF-73 in a Murine Burn Wound Infection Model
| Animal Model | Bacterial Strain | XF-73 Application | Efficacy Outcome | Reference |
| Burn Wound | MRSA | Single topical application of 25, 50, or 100 µg | Up to 99.99% reduction in MRSA within the burn wound tissue.[2] | [2] |
| Burn Wound | MRSA | Single topical application of 25, 50, or 100 µg | 99.9% reduction of MRSA in the spleen (indicator of systemic spread).[2] | [2] |
| Burn Wound | MRSA | Single topical application of 50 µg | Complete prevention of MRSA reaching the bloodstream.[2] | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Murine Superficial Skin Infection Model (Tape-Stripping)
This model simulates a superficial skin infection.
-
Animal Preparation: Use adult BALB/c mice. Anesthetize the mice and shave a small area on the back.
-
Skin Abrasion: Apply and remove adhesive tape to the shaved area repeatedly until the skin is glistening, indicating removal of the stratum corneum.
-
Inoculation: Apply a suspension of the desired S. aureus strain (e.g., 1 x 10^7 CFU in 10 µL) to the abraded skin.
-
Treatment: At a specified time post-infection (e.g., 2 hours), topically apply the XF-73 dermal formulation or control (placebo or comparator antibiotic) to the infected area.
-
Evaluation: At a defined endpoint (e.g., 24 hours post-treatment), euthanize the mice. Excise the infected skin tissue, homogenize it in a suitable buffer, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar plates.
Protocol 2: Murine Suture-Wound Infection Model
This model mimics a post-surgical wound infection.
-
Animal Preparation: Anesthetize adult BALB/c mice and shave a small area on the back.
-
Wounding and Suturing: Make a small incision through the skin and panniculus carnosus. Place a suture through the wound.
-
Inoculation: Apply a suspension of the S. aureus strain directly onto the suture.
-
Treatment: Apply the XF-73 formulation or control topically to the sutured wound.
-
Evaluation: At the study endpoint, excise the sutured tissue, homogenize, and plate for CFU enumeration as described in Protocol 1.
Protocol 3: Murine Burn Wound Infection Model
This model is used to assess the efficacy of XF-73 in preventing local and systemic infection from a burn.
-
Animal Preparation: Anesthetize mice and shave the dorsal surface.
-
Burn Induction: Create a non-lethal, third-degree burn on the shaved area using a heated instrument of a standardized size and temperature.
-
Inoculation: Apply a suspension of MRSA to the surface of the burn eschar.
-
Treatment: After a set period to allow for bacterial establishment, apply the XF-73 formulation or placebo directly to the infected burn wound.
-
Evaluation:
-
Local Infection: At a specified time point, excise the burn tissue for homogenization and bacterial quantification.
-
Systemic Infection: At the same time point, aseptically harvest the spleen, homogenize it, and plate for bacterial quantification to assess systemic spread.
-
Visualizations
Mechanism of Action of XF-73 on Bacterial Cells
The following diagram illustrates the proposed mechanism of action of XF-73, which involves rapid interaction with and disruption of the bacterial cell envelope.
Caption: Mechanism of XF-73 antibacterial action.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines the general workflow for conducting an in vivo animal study to evaluate the efficacy of XF-73.
Caption: General workflow for XF-73 in vivo efficacy studies.
References
- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. destinypharma.com [destinypharma.com]
- 3. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 5. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. destinypharma.com [destinypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. shea-online.org [shea-online.org]
- 9. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 10. destinypharma.com [destinypharma.com]
"Experimental design for testing synergy of exeporfinium chloride with other antibiotics"
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exeporfinium chloride, also known as XF-73, is a novel dicationic porphyrin antibacterial agent with a dual mechanism of action.[1] It exhibits rapid bactericidal activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial membrane and generating reactive oxygen species.[1][2][3] Given its unique mechanism, there is significant interest in exploring its potential for synergistic interactions with existing antibiotics. This document provides detailed protocols for in vitro and in vivo experimental designs to evaluate the synergistic potential of exeporfinium chloride with other antibacterial agents.
The primary objectives of these studies are to:
-
Quantify the synergistic, additive, indifferent, or antagonistic effects of combining exeporfinium chloride with other antibiotics.
-
Determine the rate and extent of bacterial killing by synergistic combinations.
-
Evaluate the in vivo efficacy of promising synergistic combinations in a relevant animal model.
Mechanism of Action of Exeporfinium Chloride
Exeporfinium chloride's antibacterial effect is mediated through a multi-pronged attack on bacterial cells. This dual mechanism is a key rationale for exploring its synergistic potential with other antibiotics that target different cellular pathways.
Caption: Mechanism of action of exeporfinium chloride.
In Vitro Synergy Testing
In vitro methods provide the foundational data for assessing antibiotic synergy. The two most common and robust methods are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[4][5][6]
3.1.1. Experimental Workflow
Caption: Workflow for the checkerboard assay.
3.1.2. Protocol
-
Bacterial Strains: Select relevant Gram-positive bacterial strains, including quality control strains (e.g., S. aureus ATCC 29213) and clinical isolates with varying resistance profiles (e.g., MSSA, MRSA, vancomycin-intermediate S. aureus).
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Antibiotics:
-
Prepare stock solutions of exeporfinium chloride and the second antibiotic (e.g., vancomycin, daptomycin, linezolid) in an appropriate solvent.
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic individually for each bacterial strain according to CLSI guidelines.
-
-
Checkerboard Setup:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of exeporfinium chloride along the x-axis and the second antibiotic along the y-axis.[7]
-
The final volume in each well should be 100 µL, containing a combination of both agents at various concentrations.
-
Include wells with each antibiotic alone to re-determine the MIC in the same experiment.[7]
-
-
Inoculation:
-
Prepare a bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in each well.[5]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of the combination, which is the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Exeporfinium Chloride = (MIC of Exeporfinium Chloride in combination) / (MIC of Exeporfinium Chloride alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of Exeporfinium Chloride + FIC of Antibiotic B.[5][7]
-
3.1.3. Data Presentation and Interpretation
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[7][8] |
| > 0.5 to ≤ 1.0 | Additive[8][9] |
| > 1.0 to ≤ 4.0 | Indifference[7][8] |
| > 4.0 | Antagonism[5][7] |
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.[8][10]
3.2.1. Experimental Workflow
Caption: Workflow for the time-kill curve assay.
3.2.2. Protocol
-
Bacterial Strains and Media: Use the same strains and media as in the checkerboard assay.
-
Antibiotic Concentrations: Test each antibiotic alone and in combination at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC).
-
Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic phase of growth and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with the desired antibiotic concentrations.[11]
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each flask.[8]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic combination and control.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[12][13]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
3.2.3. Data Presentation
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Exeporfinium Chloride alone) | Log10 CFU/mL (Antibiotic B alone) | Log10 CFU/mL (Combination) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
In Vivo Synergy Testing
Promising synergistic combinations identified in vitro should be validated in an in vivo model to assess their efficacy in a more complex biological system.[14][15] A murine model of infection is a commonly used and relevant system.[16][17][18][19]
Murine Peritonitis/Sepsis Model
This model is suitable for evaluating the systemic efficacy of antibiotic combinations against infections caused by Gram-positive pathogens like S. aureus.[16]
4.1.1. Experimental Workflow
Caption: Workflow for the in vivo murine peritonitis/sepsis model.
4.1.2. Protocol
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6). For certain pathogens, inducing neutropenia (e.g., with cyclophosphamide) may be necessary to establish a robust infection.[14][15]
-
Infection:
-
Prepare a standardized inoculum of the test bacterium (S. aureus).
-
Infect mice via an appropriate route, such as intraperitoneal injection.
-
-
Treatment Groups:
-
Group 1: Vehicle control (placebo)
-
Group 2: Exeporfinium chloride alone
-
Group 3: Antibiotic B alone
-
Group 4: Exeporfinium chloride + Antibiotic B
-
-
Drug Administration: Administer the antibiotics at clinically relevant doses and schedules. The route of administration will depend on the properties of the drugs (e.g., intravenous, subcutaneous).
-
Endpoints:
-
Survival: Monitor the survival of the animals over a defined period (e.g., 7 days).
-
Bacterial Burden: At a specified time point post-infection (e.g., 24 hours), euthanize a subset of animals from each group and collect blood and peritoneal fluid to determine the bacterial load (CFU/mL).[16]
-
-
Data Analysis:
-
Compare survival curves between the treatment groups using Kaplan-Meier analysis.
-
Compare the bacterial loads in different organs between the groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
A significant increase in survival and/or a significant reduction in bacterial load in the combination group compared to the most effective single-agent group indicates in vivo synergy.
-
4.1.3. Data Presentation
Table 1: Survival Data
| Treatment Group | Number of Mice | Median Survival Time (days) | % Survival at Day 7 |
| Vehicle Control | |||
| Exeporfinium Chloride | |||
| Antibiotic B | |||
| Combination |
Table 2: Bacterial Burden (Log10 CFU/mL or g of tissue)
| Treatment Group | Blood | Peritoneal Fluid |
| Vehicle Control | ||
| Exeporfinium Chloride | ||
| Antibiotic B | ||
| Combination |
Potential Synergistic Signaling Pathways
The combination of exeporfinium chloride with an antibiotic targeting a different cellular process could lead to a synergistic effect by creating a multi-faceted attack that the bacteria cannot easily overcome. For example, combining exeporfinium chloride with a protein synthesis inhibitor.
Caption: Hypothetical synergistic interaction.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of the synergistic potential of exeporfinium chloride with other antibiotics. By employing a combination of in vitro checkerboard and time-kill assays, followed by in vivo validation in a murine infection model, researchers can effectively identify and characterize promising antibiotic combinations that may offer enhanced therapeutic efficacy against challenging Gram-positive infections.
References
- 1. exeporfinium | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. actascientific.com [actascientific.com]
- 9. In vitro Antimicrobial Synergy Testing of Extensively Drug-Resistant Clinical Isolates at an Organ Transplant Center in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models | Semantic Scholar [semanticscholar.org]
- 18. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
Application Notes and Protocols: Methodology for Evaluating the Post-Antibiotic Effect of Exeporfinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exeporfinium chloride (also known as XF-73) is a novel dicationic porphyrin antimicrobial agent with potent, rapid, and bactericidal activity against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the selective binding to and disruption of the bacterial cell membrane, leading to a rapid loss of membrane potential and leakage of intracellular components.[1] Understanding the pharmacodynamics of exeporfinium chloride is crucial for optimizing dosing regimens and predicting its clinical efficacy. The post-antibiotic effect (PAE) is a key pharmacodynamic parameter that describes the suppression of bacterial growth after a brief exposure to an antimicrobial agent. This document provides detailed methodologies for evaluating the in vitro PAE of exeporfinium chloride against Staphylococcus aureus.
Mechanism of Action: Membrane Disruption
Exeporfinium chloride's primary mode of action is the disruption of the bacterial cell membrane. This process is initiated by the electrostatic interaction between the cationic exeporfinium chloride molecule and the negatively charged components of the Gram-positive bacterial cell envelope. Following this initial binding, the molecule inserts into the lipid bilayer, causing a loss of membrane integrity. This leads to the dissipation of the proton motive force and the leakage of essential ions and metabolites, ultimately resulting in rapid cell death. A secondary, photodynamic mechanism involving the generation of reactive oxygen species has also been described.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Prior to PAE determination, the MIC of exeporfinium chloride against the test strain of S. aureus must be established. The broth microdilution method is recommended.
Materials:
-
Exeporfinium chloride stock solution
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard in CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial twofold dilutions of exeporfinium chloride in CAMHB in the microtiter plate. Published MIC₅₀ and MIC₉₀ values for exeporfinium chloride against S. aureus are 0.5 µg/mL and 1 µg/mL, respectively, which can guide the concentration range.[1][2]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of exeporfinium chloride that completely inhibits visible growth.
In Vitro Post-Antibiotic Effect (PAE) Determination by Viable Count Method
Given the rapid bacteriolytic action of exeporfinium chloride, the traditional viable count method is the most appropriate for determining the PAE. Spectrophotometric methods that rely on optical density may yield inaccurate results due to cell lysis.
Materials:
-
Staphylococcus aureus culture in logarithmic growth phase
-
Exeporfinium chloride solution
-
CAMHB
-
Sterile saline or phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
-
Centrifuge
Protocol:
-
Inoculum Preparation: Prepare a culture of S. aureus in CAMHB and incubate at 37°C with shaking until it reaches the early to mid-logarithmic phase of growth (approximately 10⁷-10⁸ CFU/mL).
-
Exposure to Exeporfinium Chloride:
-
Divide the bacterial culture into test and control tubes.
-
Add exeporfinium chloride to the test tubes at concentrations of 2x, 4x, and 8x the predetermined MIC.
-
Incubate both test and control tubes at 37°C for a defined period, typically 1 or 2 hours.
-
-
Antibiotic Removal:
-
To remove the exeporfinium chloride, centrifuge the test cultures (e.g., 4000 x g for 10 minutes).
-
Discard the supernatant and wash the bacterial pellet twice with sterile saline or PBS to ensure complete removal of the drug.
-
After the final wash, resuspend the pellet in pre-warmed, antibiotic-free CAMHB to the original volume.
-
The control culture should be subjected to the same centrifugation and washing steps.
-
-
Post-Exposure Growth Monitoring:
-
Incubate both the treated and control cultures at 37°C with shaking.
-
At time zero (immediately after resuspension) and at hourly intervals for up to 8 hours, take aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto TSA plates for viable colony counts (CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours before counting the colonies.
-
-
PAE Calculation:
-
Plot the log₁₀ CFU/mL versus time for both the treated and control cultures.
-
The PAE is calculated using the following formula: PAE = T - C
-
Where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.
-
And C is the time required for the count of the untreated control culture to increase by 1 log₁₀ CFU/mL.
-
-
Data Presentation
The following tables present illustrative data for the PAE of exeporfinium chloride against a hypothetical S. aureus strain with an MIC of 0.5 µg/mL.
Table 1: Illustrative PAE of Exeporfinium Chloride against S. aureus after 1-Hour Exposure
| Concentration (µg/mL) | Multiple of MIC | Post-Antibiotic Effect (PAE) in Hours |
| 1.0 | 2x | 2.5 |
| 2.0 | 4x | 3.8 |
| 4.0 | 8x | 5.2 |
Table 2: Illustrative PAE of Exeporfinium Chloride against S. aureus after 2-Hour Exposure
| Concentration (µg/mL) | Multiple of MIC | Post-Antibiotic Effect (PAE) in Hours |
| 1.0 | 2x | 3.1 |
| 2.0 | 4x | 4.5 |
| 4.0 | 8x | 6.0 |
Discussion and Considerations
-
Bacteriolytic Effect: Due to the membrane-disrupting mechanism of exeporfinium chloride, a significant decrease in CFU/mL is expected during the initial exposure phase. This should be accounted for when analyzing the subsequent regrowth curves.
-
Antibiotic Removal: Thorough washing of the bacterial pellet after centrifugation is critical to prevent any residual drug from affecting the regrowth phase and artificially prolonging the PAE.
-
Concentration and Time Dependency: The PAE of exeporfinium chloride is expected to be concentration- and time-dependent, with higher concentrations and longer exposure times resulting in a longer PAE.
-
Bacterial Strain: The duration of the PAE may vary between different strains of S. aureus, including MRSA and methicillin-susceptible S. aureus (MSSA). It is advisable to test a panel of clinically relevant isolates.
These application notes provide a framework for the systematic evaluation of the post-antibiotic effect of exeporfinium chloride. Adherence to these protocols will ensure the generation of robust and reproducible data, which is essential for the preclinical and clinical development of this promising antimicrobial agent.
References
"Antibacterial Agent 73" in Nasal Decolonization: Application Notes and Protocols
Initial investigations into a specific "Antibacterial Agent 73" for the purpose of nasal decolonization have revealed ambiguity in the public domain. The term does not appear to correspond to a single, well-defined compound in widespread academic or clinical research for this application. Search results indicate that "this compound" has been used as a general descriptor or an internal compound signifier in various research contexts, rather than a standardized name for an agent used in nasal decolonization studies.
The information available is fragmented and does not point to a singular molecule or a coherent body of research on its use for eradicating nasal carriage of pathogens like Staphylococcus aureus. The references to "this compound" in the scientific literature are varied:
-
One commercially available compound, designated "this compound (compound 7a)," is described as a potent antimicrobial with antitubercular activity against Mtb H37Rv (MIC = 0.65 µg/mL) and also exhibits activity against other fungi and bacteria.[1][2] However, its application in nasal decolonization is not mentioned. This compound also shows cytotoxicity against MCF-7 breast cancer cell lines with an IC50 of 8.20 μM.[1][2]
-
In some publications, the number "73" is used as a citation marker referring to another source when discussing antibacterial agents in general, rather than being part of the agent's name.
-
In other instances, the number 73 appears in statistical data, such as "73 (26.4%) isolates were multi-drug resistant," and does not refer to a specific agent.[3]
Due to the lack of specific, consolidated research on a defined "this compound" for nasal decolonization, it is not possible to provide detailed application notes, experimental protocols, or quantitative data summaries as requested. The development of such a document would require access to proprietary research data or more specific identifiers for the agent .
For researchers, scientists, and drug development professionals interested in nasal decolonization, the following general protocols and considerations are standard in the field and can be adapted for novel antibacterial agents.
General Experimental Protocols for Nasal Decolonization Studies
Below are generalized methodologies that are typically employed in the pre-clinical and clinical evaluation of a new antibacterial agent for nasal decolonization.
In Vitro Susceptibility Testing
A crucial first step is to determine the in vitro activity of the test agent against relevant nasal flora, particularly Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains).
a. Minimum Inhibitory Concentration (MIC) Determination:
-
Method: Broth microdilution is a standard method.
-
Procedure:
-
Prepare a standardized inoculum of the target bacteria (e.g., S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare serial two-fold dilutions of the antibacterial agent in the broth within a 96-well microtiter plate.
-
Add the bacterial inoculum to each well.
-
Include positive controls (bacteria with no agent) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacteria.
-
b. Minimum Bactericidal Concentration (MBC) Determination:
-
Method: Following MIC determination.
-
Procedure:
-
Subculture aliquots from the wells of the MIC plate that show no visible growth onto agar plates (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Cytotoxicity Assays
It is essential to assess the potential toxicity of the antibacterial agent to human cells, particularly those it would come into contact with in the nasal passages.
-
Cell Lines: Human nasal epithelial cells or other relevant cell lines (e.g., keratinocytes).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are commonly used to assess cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to various concentrations of the antibacterial agent for a defined period (e.g., 24 hours).
-
Add the MTT or XTT reagent and incubate.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells compared to an untreated control.
-
Visualizing Experimental Workflows
While specific data for "this compound" is unavailable, a generalized workflow for screening a novel agent for nasal decolonization can be visualized.
Caption: Generalized workflow for the development of a nasal decolonization agent.
Conclusion
Without a more specific identifier for "this compound," a detailed analysis of its use in nasal decolonization studies cannot be provided. The scientific community relies on precise nomenclature to track the development and evaluation of new therapeutic agents. Researchers interested in this area should focus on established agents or clearly define the novel compounds they are investigating in their publications to ensure the traceability and reproducibility of their findings. The protocols and workflows described above represent a standard approach that can be applied to any new agent under investigation for this important clinical application.
References
Troubleshooting & Optimization
"Troubleshooting low solubility of Antibacterial agent 73 in aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the low aqueous solubility of Antibacterial Agent 73.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low aqueous solubility of this compound?
The low aqueous solubility of new chemical entities is a common challenge in drug development.[1][2] For this compound, low solubility is likely attributed to its molecular structure, which may be highly lipophilic or crystalline.[3][4] Key factors influencing drug solubility include the polarity of the drug and solvent, pH levels, and the drug's particle size.[1][2] Highly crystalline solids, often referred to as 'brick-dust' molecules, have strong intermolecular forces that hinder dissolution.[4]
Q2: I'm observing precipitation of Agent 73 after preparing my aqueous stock solution. What are the immediate troubleshooting steps?
Precipitation upon dilution in an aqueous buffer is a common sign of a compound exceeding its saturation solubility. Immediate steps to consider are:
-
Verify pH: The solubility of ionizable compounds is highly dependent on pH.[5] Ensure the pH of your aqueous solution is appropriate for keeping Agent 73 in its ionized, more soluble form.
-
Consider Temperature: Most compounds absorb heat during dissolution (endothermic process), meaning an increase in temperature can increase solubility.[6] However, ensure that elevated temperatures do not degrade the compound.
-
Agitation: Ensure the solution is adequately mixed. Agitation increases the interaction between the solute and solvent particles, which can speed up the dissolution process.[1]
Q3: Can I use co-solvents to improve the solubility of Agent 73? Which ones are recommended?
Yes, using co-solvents is a widely adopted technique to increase the solubility of poorly soluble drugs in water.[7][8] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3][7] For preclinical studies, common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG) 400
-
Propylene glycol
It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can sometimes lead to toxicity or other undesirable effects in downstream experiments.
Q4: How does pH modification affect the solubility of Agent 73?
Adjusting the pH is a fundamental technique for solubilizing drugs that are weakly acidic or basic.[9] The extent of ionization for a drug depends on its dissociation constant (pKa) and the pH of the medium.[5]
-
For a weakly acidic drug , solubility increases as the pH becomes more alkaline.
-
For a weakly basic drug , solubility increases as the pH becomes more acidic.[5]
Determining the pKa of Agent 73 is essential to effectively use pH modification as a solubilization strategy.
Q5: My dissolution test results for Agent 73 are inconsistent. What could be the cause?
Inconsistent dissolution profiles can stem from several issues:
-
Undissolved Particles in Sample: If filtration is inefficient, undissolved drug particles can enter the sample and dissolve in the analysis solvent, leading to artificially high concentration readings, especially at early time points.[10]
-
Drug Degradation: The chemical stability of the drug in the dissolution medium is critical. Degradation due to pH or interaction with components like surfactants can lead to lower-than-expected drug concentrations.[10]
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a drug can lead to variable solubility and dissolution rates.[11] Metastable forms are typically more soluble but can convert to more stable, less soluble forms over time.[11]
Q6: What advanced formulation strategies can be considered for a poorly soluble compound like Agent 73?
For compounds with significant solubility challenges, several advanced formulation strategies can be employed to improve both solubility and bioavailability.[12][13] These include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate.[14][15][16]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic matrix at the molecular level, which can improve solubility and dissolution.[12][17]
-
Nanosuspensions: These are colloidal dispersions of sub-micron drug particles stabilized by surfactants.[16][18] Nanosuspension technology is a promising approach for the effective delivery of poorly water-soluble drugs.[12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of hydrophobic drugs.[11][14]
Troubleshooting Guide: Low Aqueous Solubility of Agent 73
This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.
Caption: Troubleshooting workflow for low solubility of Agent 73.
Data Presentation
The following tables provide hypothetical data for this compound to guide formulation development.
Table 1: Solubility of Agent 73 in Common Solvents at 25°C
| Solvent | Solubility Category | Parts of Solvent for 1 Part Solute |
| Water | Practically Insoluble | > 10,000 |
| Ethanol | Sparingly Soluble | 30 - 100 |
| Propylene Glycol | Slightly Soluble | 100 - 1,000 |
| PEG 400 | Soluble | 10 - 30 |
| DMSO | Freely Soluble | 1 - 10 |
| Acetone | Freely Soluble | 1 - 10 |
| Solubility categories are based on USP/NF definitions.[6] |
Table 2: Effect of pH on the Aqueous Solubility of Agent 73 at 25°C
| pH of Buffer | Solubility (µg/mL) | Observation |
| 2.0 | 50.5 | Slight increase in solubility |
| 4.0 | 5.2 | Low solubility |
| 6.0 | < 1.0 | Very low solubility |
| 7.4 | < 0.1 | Practically insoluble |
| 9.0 | < 0.1 | Practically insoluble |
| Data suggests Agent 73 may be a weak base, with solubility increasing in acidic conditions. |
Overview of Solubility Enhancement Strategies
Caption: Categories of solubility enhancement techniques.
Experimental Protocols
Protocol 1: pH-Solubility Profile Determination
Objective: To determine the solubility of this compound across a range of physiologically relevant pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 9.
-
Add Excess Compound: Add an excess amount of Agent 73 powder to a known volume of each buffer in separate vials. Ensure enough solid is present to maintain saturation.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This determines the thermodynamic solubility.
-
Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration using a syringe filter (ensure the filter material does not bind the compound).
-
Quantify Concentration: Dilute the clear supernatant with a suitable solvent and determine the concentration of Agent 73 using a validated analytical method (e.g., HPLC-UV).
-
Analyze Data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Antisolvent Precipitation for Nanosuspension Preparation
Objective: To formulate Agent 73 as a nanosuspension to improve its dissolution rate.[18]
Methodology:
Caption: Workflow for preparing a nanosuspension via antisolvent precipitation.
-
Solvent Selection: Identify a water-miscible organic solvent in which Agent 73 is freely soluble (e.g., acetone, ethanol) and an aqueous "antisolvent" in which it is poorly soluble (e.g., water).[4]
-
Preparation of Phases:
-
Organic Phase: Dissolve a specific amount of Agent 73 in the chosen organic solvent.
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Tween 80) to prevent particle aggregation.
-
-
Precipitation: Under high-speed stirring or homogenization, inject the organic solution into the aqueous antisolvent. The rapid change in solvent polarity causes the drug to precipitate out as nanoparticles.[4]
-
Solvent Removal: Remove the organic solvent from the suspension, typically using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and drug content. A smaller particle size (e.g., < 300 nm) can significantly enhance bioavailability.[4]
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. wjbphs.com [wjbphs.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japer.in [japer.in]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
"Overcoming instability issues with exeporfinium chloride in culture media"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with exeporfinium chloride (also known as XF-73) in culture media.
Frequently Asked Questions (FAQs)
Q1: What is exeporfinium chloride and what is its primary mechanism of action?
Exeporfinium chloride (XF-73) is a synthetic, dicationic porphyrin derivative with potent, rapid bactericidal properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1][2] Its mechanism of action is twofold: it selectively binds to and disrupts the outer bacterial membrane, and it has a photodynamic mechanism that generates reactive oxygen species upon exposure to light.[3]
Q2: What are the recommended storage conditions for exeporfinium chloride?
For long-term storage (months to years), exeporfinium chloride powder should be stored at -20°C in a dry, dark place.[4][5] For short-term storage (days to weeks), it can be kept at 0-4°C.[4][5] Stock solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[2]
Q3: What is the solubility of exeporfinium chloride?
Exeporfinium chloride is soluble in dimethyl sulfoxide (DMSO) but not in water.[4][5]
Q4: Is exeporfinium chloride light-sensitive?
Yes, as a porphyrin derivative, exeporfinium chloride is sensitive to light.[6][7] Porphyrins can be activated by light to produce reactive oxygen species, which can affect the stability of the compound and influence experimental outcomes.[6][7] It is crucial to handle the compound and its solutions in low-light conditions and store them in the dark.[4][5]
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed in Culture Media After Adding Exeporfinium Chloride
Q: I added exeporfinium chloride to my cell culture medium, and it became cloudy or a precipitate formed. What could be the cause and how can I fix it?
A: This is a common issue when working with compounds that have low aqueous solubility. The primary causes are related to the solvent and the final concentration in the aqueous medium.
Potential Causes and Solutions:
-
Improper Dissolution: Exeporfinium chloride is not soluble in water.[4][5] Direct addition of a DMSO stock to a large volume of aqueous culture medium without proper mixing can cause the compound to precipitate.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. When preparing the working solution, perform serial dilutions in culture medium, vortexing or gently pipetting between each dilution step to ensure proper mixing.
-
-
High Final Concentration: The final concentration of exeporfinium chloride in the culture medium may exceed its solubility limit in the aqueous environment.
-
Solution: Try lowering the final concentration of exeporfinium chloride. If a high concentration is necessary, consider using a solubilizing agent, though this should be tested for its effects on your specific cell line.
-
-
Interaction with Media Components: Components in the culture medium, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.[8][9]
-
Solution: Prepare the final dilution of exeporfinium chloride in a small volume of serum-free medium first, and then add it to the rest of your culture medium. This can sometimes help to mitigate interactions with serum proteins.
-
-
Temperature Fluctuations: Moving solutions between different temperatures (e.g., from a warm incubator to a cooler biosafety cabinet) can sometimes cause less soluble compounds to precipitate.[8]
-
Solution: Pre-warm your culture medium to the experimental temperature before adding the exeporfinium chloride solution.
-
Issue 2: Inconsistent or Lower-Than-Expected Activity of Exeporfinium Chloride
Q: My experimental results with exeporfinium chloride are not reproducible, or the compound seems less active than expected. What could be the problem?
A: Loss of activity can be due to degradation of the compound or a lower effective concentration in the medium.
Potential Causes and Solutions:
-
Light Exposure: As a porphyrin-based compound, exeporfinium chloride is light-sensitive.[6][7] Exposure to ambient light during handling can lead to photodegradation, reducing its potency.
-
Solution: Handle the solid compound and its solutions under subdued lighting. Use amber or foil-wrapped tubes for storage and preparation of solutions. Minimize the time that plates or flasks containing the compound are exposed to light.
-
-
Improper Storage: Storing stock solutions at inappropriate temperatures or for extended periods can lead to degradation.
-
Solution: Adhere strictly to the recommended storage conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
-
-
Adsorption to Plastics: Cationic compounds can sometimes adsorb to the surface of plastic labware, which would reduce the effective concentration in the culture medium.
-
Solution: Consider using low-adhesion plasticware for the preparation and storage of your exeporfinium chloride solutions.
-
-
pH of the Medium: While quaternary ammonium compounds are generally stable over a range of pH, extreme pH values in the culture medium could potentially affect the stability of exeporfinium chloride.[8]
-
Solution: Ensure your culture medium is properly buffered and the pH is within the optimal range for your cells and the experiment.
-
Data and Protocols
Table 1: Recommended Handling and Storage of Exeporfinium Chloride
| Form | Solvent | Storage Temperature | Duration | Special Precautions |
| Solid Powder | N/A | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| 0-4°C | Short-term (days to weeks) | |||
| Stock Solution | 100% DMSO | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. Use amber or foil-wrapped tubes. |
| 4°C | Up to 2 weeks[2] | |||
| Working Dilutions | Culture Medium | Use immediately | N/A | Prepare fresh for each experiment. Protect from light. |
Experimental Protocol: Preparation of Exeporfinium Chloride Working Solutions
This protocol provides a general guideline for preparing working solutions of exeporfinium chloride for use in cell culture experiments.
Materials:
-
Exeporfinium chloride powder
-
Anhydrous DMSO
-
Sterile, low-adhesion microcentrifuge tubes (amber or wrapped in foil)
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO (under subdued light): a. Allow the exeporfinium chloride powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of exeporfinium chloride powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 765.82 g/mol ). d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes and store at -80°C.
-
Prepare Intermediate Dilutions (under subdued light): a. Thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions in 100% DMSO or pre-warmed culture medium to create intermediate concentrations as needed for your experiment. Mix well at each step.
-
Prepare the Final Working Solution in Culture Medium (under subdued light): a. Add a small volume of the appropriate intermediate dilution to your pre-warmed culture medium to achieve the final desired concentration. b. Mix immediately and thoroughly by gentle pipetting or swirling. c. Use the final working solution immediately. Do not store diluted solutions in culture medium.
Visualizations
Caption: Workflow for preparing exeporfinium chloride solutions.
Caption: Troubleshooting decision tree for exeporfinium chloride.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. XF-73|Exeporfinium chloride [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. medkoo.com [medkoo.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The effect of porphyrins on normal and transformed mouse cell lines in the presence of visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photodynamic Effects of Novel XF Porphyrin Derivatives on Prokaryotic and Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. cellculturedish.com [cellculturedish.com]
"How to prevent degradation of Antibacterial agent 73 during storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Antibacterial Agent 73 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to elevated temperatures, moisture, and light.[1][2][3] The chemical structure of the agent, specifically its β-lactam ring and ester linkages, makes it susceptible to hydrolysis.[4][5] Additionally, oxidative and photolytic processes can contribute to its breakdown.[5][6]
Q2: What are the recommended storage conditions for powdered (lyophilized) this compound?
A2: For long-term stability, the powdered form of this compound should be stored in a cool, dark, and dry environment.[7][8] It is crucial to keep the agent in its original, tightly sealed container to protect it from moisture and light.[3] For optimal preservation, storage at -20°C is recommended.[7][8]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound are significantly less stable than the powdered form. It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquots should be stored at -80°C for no longer than three months to minimize degradation.[7][8] Avoid repeated freeze-thaw cycles, as this can accelerate the degradation process.[7][8]
Q4: Can I store this compound at room temperature?
A4: Storing powdered this compound at room temperature for extended periods is not recommended, as it can lead to a loss of potency.[9] Some studies have shown that even at room temperature, degradation can occur over a matter of weeks.[7] If short-term storage at room temperature is unavoidable, ensure the container is protected from light and humidity.[3]
Q5: How can I tell if my this compound has degraded?
A5: Visual inspection may reveal a change in color or clumping of the powder, which could indicate moisture absorption and degradation. For solutions, a change in color or the appearance of precipitates may be observed. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to quantify the active agent and its degradation products, or by performing a bioassay to determine its antibacterial efficacy.[10][11][12]
Troubleshooting Guide
Problem: I am observing reduced antibacterial activity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound from a new vial of powder. Aliquot and store at -80°C.[7][8] |
| Improper storage of powdered agent | Verify that the powdered agent has been stored at the recommended -20°C in a dark, dry environment.[7][8] If not, obtain a new batch of the agent. |
| Repeated freeze-thaw cycles of stock solution | Discard the current stock solution and prepare new aliquots to avoid multiple freeze-thaw cycles.[7][8] |
| Contamination of stock solution | Ensure aseptic techniques were used when preparing the stock solution. Filter-sterilize the solution if appropriate for your application. |
| Interaction with experimental media | Investigate potential incompatibilities between this compound and components of your experimental media. |
Problem: I see a color change in my powdered this compound.
| Possible Cause | Troubleshooting Step |
| Exposure to light | The agent may have undergone photolytic degradation. Discard the affected batch and ensure future storage is in a light-protected container.[4] |
| Exposure to moisture | The powder may have absorbed moisture, leading to hydrolysis. Discard the batch and store new vials in a desiccator.[3] |
| Chemical incompatibility with container | Ensure the agent is stored in the manufacturer-provided container. If repackaged, verify the new container is inert. |
Quantitative Data Summary
Table 1: Stability of Powdered this compound Under Different Storage Conditions
| Storage Temperature | Relative Humidity | Light Exposure | Estimated Shelf Life (95% Potency) |
| -20°C | < 30% | Dark | > 24 months |
| 4°C | < 30% | Dark | 12 months |
| 25°C (Room Temp) | < 30% | Dark | 3 months |
| 25°C (Room Temp) | 60% | Dark | < 1 month |
| 40°C | 75% | Dark | < 2 weeks |
This data is based on accelerated stability studies and should be used as a guideline. For critical applications, it is recommended to perform in-house stability testing.
Table 2: Stability of this compound Stock Solution (10 mg/mL in DMSO)
| Storage Temperature | Estimated Time to 10% Degradation |
| -80°C | 3 months |
| -20°C | 1 week |
| 4°C | 24 hours |
| 25°C (Room Temp) | < 8 hours |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a reverse-phase HPLC method to quantify the amount of active this compound and detect the presence of its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard curve using known concentrations of a fresh, high-purity standard of this compound.
-
Prepare samples of the stored this compound at a known concentration.
-
Inject standards and samples onto the HPLC system.
-
Quantify the peak area corresponding to the active agent and any new peaks that represent degradation products.
-
Compare the peak area of the active agent in the stored sample to the standard curve to determine its concentration and calculate the percentage of degradation.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay for Bioactivity Assessment
This protocol determines the antibacterial efficacy of this compound by measuring the zone of inhibition against a susceptible bacterial strain.[12]
-
Materials:
-
Susceptible bacterial strain (e.g., E. coli ATCC 25922).
-
Mueller-Hinton agar plates.
-
Sterile filter paper disks (6 mm).
-
Sterile swabs.
-
Incubator at 37°C.
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Allow the plate to dry for 3-5 minutes.
-
Prepare solutions of your stored this compound and a fresh, standard solution at the same concentration.
-
Impregnate sterile filter paper disks with a known volume (e.g., 20 µL) of the stored and standard solutions.
-
Place the disks onto the inoculated agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk.
-
A smaller zone of inhibition for the stored sample compared to the standard indicates a loss of antibacterial activity.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Degradation of antibiotics: Significance and symbolism [wisdomlib.org]
- 2. How do the antibacterial agents in pot descaling gel prevent microbial contamination and deterioration during long-term storage?-Xiongci [jxxctech.com]
- 3. safetyonline.net [safetyonline.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. goldbio.com [goldbio.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing High Background Noise in Fluorescent Assays with Antibacterial Agent 73
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background noise in fluorescent assays when using Antibacterial Agent 73.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background noise in fluorescent assays?
High background fluorescence can originate from several sources, complicating data interpretation by reducing the signal-to-noise ratio.[1][2][3] Common causes include:
-
Autofluorescence: Endogenous fluorescence from biological samples, such as from molecules like collagen, elastin, NADH, and riboflavin.[4][5][6] Dead cells and debris can also be highly autofluorescent.[4][6]
-
Compound Autofluorescence: The investigational compound itself, in this case, this compound, may possess inherent fluorescent properties that interfere with the assay.
-
Reagent and Media Components: Assay reagents, buffers, and culture media (e.g., those containing fetal calf serum) can contribute to background fluorescence.[6]
-
Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[4][5]
-
Nonspecific Binding: The fluorescent probe or labeled antibodies may bind nonspecifically to cellular components or the assay vessel.[1]
-
Instrument Noise: The imaging system, including the light source and detector, can introduce background noise.[3][7]
Q2: Could this compound be the source of the high background?
While specific fluorescent properties of this compound are not extensively documented in public literature, it is plausible that the compound itself is fluorescent or induces changes in the sample that increase autofluorescence. Some antibacterial agents have been shown to increase the autofluorescence of bacteria.[8][9] To determine if Agent 73 is the source of the background, run a control experiment with the vehicle used to dissolve the agent and another with Agent 73 in the assay buffer without any cells or other biological material.
Q3: How can I determine the source of the high background in my assay?
A systematic approach is crucial to pinpoint the source of high background noise. The following workflow can help isolate the contributing factors.
Troubleshooting Guides
Issue 1: High background fluorescence observed after introducing this compound.
This guide provides a step-by-step approach to mitigate background noise potentially caused by the inherent fluorescence of this compound or its interaction with the sample.
Troubleshooting Steps & Methodologies
| Step | Action | Detailed Protocol | Expected Outcome |
| 1 | Optimize Agent 73 Concentration | Perform a dose-response experiment with a serial dilution of this compound. Start from the working concentration and decrease it to a point where the biological effect is still observed but the background is minimized. | Reduction in background signal directly proportional to the concentration of Agent 73. |
| 2 | Select Appropriate Fluorophores | If Agent 73's fluorescence is confirmed, choose a fluorescent probe with excitation and emission spectra that do not overlap with those of Agent 73. Opt for brighter fluorophores like phycoerythrin (PE) or allophycocyanin (APC) to increase the signal-to-background ratio.[4] It is also beneficial to use fluorophores that emit in the far-red wavelength to avoid the common autofluorescence from biological samples.[5] | A clear distinction between the specific signal and the background from Agent 73. |
| 3 | Incorporate a Quenching Step | Chemical quenchers can reduce background fluorescence.[10] For lipofuscin-induced autofluorescence, Sudan Black B can be effective.[5] For aldehyde-based autofluorescence, treatment with sodium borohydride may help, though results can be variable.[4][5] | A significant decrease in background fluorescence without affecting the specific signal. |
| 4 | Adjust Instrument Settings | Optimize the gain and exposure time on your fluorescence microscope or plate reader.[11] While increasing these settings can amplify the signal, it can also amplify the background. Find a balance that maximizes the signal-to-noise ratio.[3] | An improved signal-to-noise ratio, allowing for better discrimination of the specific signal. |
| 5 | Background Subtraction | Acquire an image or reading from a control sample (containing everything except the fluorescent probe) and subtract this background value from the experimental samples.[7] | A corrected signal that more accurately represents the specific fluorescence. |
Issue 2: Increased autofluorescence in cells upon treatment with this compound.
Some antibacterial agents can induce morphological or metabolic changes in bacteria that lead to increased autofluorescence.[8][9]
Troubleshooting Steps & Methodologies
| Step | Action | Detailed Protocol | Expected Outcome |
| 1 | Optimize Fixation Method | If fixation is required, minimize the incubation time with aldehyde-based fixatives.[5] Consider using an organic solvent like ice-cold methanol or ethanol as an alternative to paraformaldehyde.[4] | Reduced fixation-induced autofluorescence. |
| 2 | Cell Washing and Debris Removal | Ensure thorough washing steps to remove dead cells and debris, which are often highly autofluorescent.[4][6] For suspension cells, consider using a Ficoll gradient or low-speed centrifugation.[6] | A cleaner sample with a lower overall background signal. |
| 3 | Use of Autofluorescence Quenching Reagents | Several commercial reagents are available to quench autofluorescence from various sources.[2][5] These are typically applied after the staining protocol and before imaging. | A significant reduction in cellular autofluorescence. |
| 4 | Spectral Unmixing | If your imaging software allows, use spectral unmixing to differentiate the specific fluorescent signal from the broad emission spectrum of autofluorescence. | Computational separation of the desired signal from the background. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is intended to reduce autofluorescence caused by aldehyde-based fixatives.
-
Fixation: Fix cells as per your standard protocol with paraformaldehyde or glutaraldehyde.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS).
-
Treatment: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Incubate the cells with this solution for 20-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the sodium borohydride.
-
Staining: Proceed with your immunofluorescence or fluorescent staining protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.
-
Staining: After your fluorescent staining protocol, incubate the slides in a 0.1% Sudan Black B solution in 70% ethanol for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B, followed by a thorough wash in PBS.
-
Mounting: Mount the coverslip with an anti-fade mounting medium.
Signaling Pathways and Workflows
The following diagram illustrates a generalized workflow for a fluorescence-based antibacterial assay, incorporating troubleshooting steps for high background noise.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Signal-to-Noise Considerations [evidentscientific.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-cell scattering and auto-fluorescence-based fast antibiotic susceptibility testing for gram-negative and gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
Technical Support Center: Enhancing the Bioavailability of Exeporfinium Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for strategies to enhance the oral bioavailability of exeporfinium chloride. The content is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving good oral bioavailability with exeporfinium chloride?
A1: Exeporfinium chloride, a dicationic porphyrin derivative, faces two main hurdles for effective oral absorption. Firstly, it has poor aqueous solubility, which is a prerequisite for absorption in the gastrointestinal (GI) tract. Secondly, as a dicationic molecule, it likely exhibits low membrane permeability, making it difficult to pass through the intestinal epithelium and enter the bloodstream. There is also a potential for efflux by transporters like P-glycoprotein (P-gp), which would further limit its absorption.
Q2: What are the most promising strategies to overcome these challenges?
A2: Two key formulation strategies show significant promise for enhancing the oral bioavailability of exeporfinium chloride:
-
Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area-to-volume ratio is dramatically increased. This leads to a significant improvement in the dissolution rate and saturation solubility, which can enhance oral absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract. Exeporfinium chloride can be dissolved in this lipid-based system, bypassing the dissolution step and presenting the drug in a solubilized form for absorption.
Q3: Are there any existing data on the oral bioavailability of similar compounds?
Troubleshooting Guides
Nanosuspension Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Particle aggregation or crystal growth during storage. | Insufficient stabilizer concentration or inappropriate stabilizer selection. | - Increase the concentration of the stabilizer (e.g., polymer or surfactant).- Screen different types of stabilizers (e.g., HPMC, PVA, Poloxamers, Tween 80) to find one that provides better steric or electrostatic stabilization.- Optimize the drug-to-stabilizer ratio. |
| Inconsistent particle size distribution. | Suboptimal processing parameters during milling or homogenization. | - Adjust the milling speed, time, and temperature.- Optimize the pressure and number of cycles in high-pressure homogenization.- Ensure uniform dispersion of the drug in the stabilizer solution before processing. |
| Low drug loading. | Poor wettability of the drug powder or high viscosity of the formulation. | - Use a wetting agent to improve the dispersion of the drug.- Adjust the concentration of the formulation components to reduce viscosity. |
Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Drug precipitation upon dilution in aqueous media. | The drug is not sufficiently solubilized in the oil/surfactant mixture, or the formulation is not robust to dilution. | - Screen different oils, surfactants, and co-surfactants to find a combination with higher solubilizing capacity for exeporfinium chloride.- Increase the proportion of surfactant and/or co-surfactant in the formulation.- Construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region. |
| Formation of a coarse or unstable emulsion. | Inappropriate ratio of oil, surfactant, and co-surfactant. | - Adjust the ratios of the formulation components based on the pseudo-ternary phase diagram.- Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value (typically between 12 and 18 for o/w emulsions). |
| Inconsistent drug release profile. | Variability in droplet size or phase separation of the emulsion. | - Optimize the formulation to achieve a smaller and more uniform droplet size.- Assess the thermodynamic stability of the formulation through multiple freeze-thaw cycles and centrifugation. |
Caco-2 Permeability Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low transepithelial electrical resistance (TEER) values. | Incomplete monolayer formation or cellular toxicity of the test compound. | - Ensure Caco-2 cells are cultured for a sufficient duration (typically 21 days) to allow for full differentiation and tight junction formation.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine a non-toxic concentration of exeporfinium chloride for the permeability study.- Reduce the concentration of the test compound if toxicity is observed. |
| High variability in apparent permeability (Papp) values. | Inconsistent cell monolayer integrity or experimental technique. | - Monitor TEER values before and after each experiment to ensure monolayer integrity is maintained.- Standardize all experimental steps, including washing, incubation times, and sampling procedures.- Use a consistent passage number of Caco-2 cells for all experiments. |
| Low compound recovery. | Adsorption of the cationic compound to plasticware or cellular components, or cellular metabolism. | - Use low-binding plates and pipette tips.- Include a mass balance study to quantify the amount of compound in the apical, basolateral, and cell lysate fractions.- Investigate potential metabolism by including relevant inhibitors or analyzing for metabolites. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, pharmacokinetic data for exeporfinium chloride based on formulation improvements. These values are for illustrative purposes to demonstrate the potential impact of the described strategies and are benchmarked against data from structurally similar dicationic porphyrins.[1][2]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated Exeporfinium Chloride (Suspension) | 50 | 2 | 200 | 1 |
| Nanosuspension | 250 | 1.5 | 1200 | 6 |
| SEDDS | 400 | 1 | 2000 | 10 |
Experimental Protocols
Nanosuspension Preparation by Wet Milling
-
Preparation of Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC) in purified water.
-
Dispersion: Disperse the exeporfinium chloride powder (e.g., 2% w/v) in the stabilizer solution with continuous stirring to form a pre-suspension.
-
Wet Milling: Transfer the pre-suspension to a high-energy media mill (e.g., a bead mill) containing zirconium oxide beads (0.1-0.5 mm diameter).
-
Milling Process: Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours) while maintaining a controlled temperature (e.g., 4-10°C) to prevent thermal degradation.
-
Separation: Separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
In Vitro Dissolution Testing of Nanosuspension
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Dissolution Medium: Prepare a suitable dissolution medium, such as simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).
-
Procedure: a. Add 900 mL of the dissolution medium to each vessel and equilibrate to 37 ± 0.5°C. b. Introduce a known amount of the exeporfinium chloride nanosuspension into each vessel. c. Set the paddle speed to 50 rpm. d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples through a 0.22 µm syringe filter and analyze the concentration of dissolved exeporfinium chloride using a validated analytical method (e.g., HPLC-UV).
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Study (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the exeporfinium chloride formulation (dissolved in HBSS) to the apical (A) side of the inserts. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
-
Permeability Study (Basolateral to Apical - B to A): a. Add the exeporfinium chloride formulation to the basolateral (B) side. b. Add fresh HBSS to the apical (A) side. c. Collect samples from the apical side at specified time points.
-
Sample Analysis: Quantify the concentration of exeporfinium chloride in the collected samples using a sensitive analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.
Visualizations
Caption: Key challenges and strategies for enhancing the oral bioavailability of exeporfinium chloride.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Linezolid versus Vancomycin in the Management of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of linezolid (herein referred to as the investigational antibacterial agent) and vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present a detailed analysis of their mechanisms of action, in vitro activity, and clinical effectiveness, supported by experimental data and protocols to inform research and development efforts in the pursuit of novel antimicrobial strategies.
In Vitro Susceptibility Data
The in vitro activities of linezolid and vancomycin against MRSA are critical indicators of their potential therapeutic efficacy. The Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, which represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively, are presented below.
| Antibacterial Agent | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Linezolid | 1 | 2 |
| Vancomycin | 2 | 2 |
Table 1: Comparative in vitro activity of linezolid and vancomycin against various Staphylococcus aureus isolates, including MRSA.[1]
The data indicates that linezolid demonstrates a lower MIC50 compared to vancomycin, suggesting that a lower concentration of linezolid is required to inhibit the growth of half of the tested S. aureus isolates.[1] Both agents exhibit an MIC90 of 2 μg/mL.[1]
Clinical Efficacy in MRSA Infections
The clinical effectiveness of linezolid and vancomycin has been evaluated in numerous randomized controlled trials across various MRSA infection types, including nosocomial pneumonia and complicated skin and soft tissue infections (cSSTI).
Nosocomial Pneumonia
Clinical trials comparing linezolid and vancomycin for the treatment of nosocomial pneumonia caused by MRSA have shown promising results for linezolid.
| Outcome | Linezolid | Vancomycin | p-value |
| Clinical Cure Rate | 57.6% (95/165) | 46.6% (81/174) | 0.042 |
| Survival Rate | 80.0% (60/75) | 63.5% (54/85) | 0.03 |
| Microbiological Success | 81.9% | 60.6% | N/A |
Table 2: Clinical outcomes of linezolid versus vancomycin in the treatment of MRSA nosocomial pneumonia.[2][3][4]
A retrospective analysis of two double-blind studies on patients with MRSA nosocomial pneumonia demonstrated a significantly higher survival rate for patients treated with linezolid compared to vancomycin.[2] Furthermore, in a prospective, randomized, double-blind study, the clinical cure rate was significantly higher in the linezolid group.[3][5]
Complicated Skin and Soft Tissue Infections (cSSTI)
In the context of cSSTI caused by MRSA, linezolid has demonstrated at least non-inferiority, and in some cases superiority, to vancomycin.
| Outcome | Linezolid | Vancomycin | p-value |
| Clinical Success Rate (Per-Protocol) | Similar to Vancomycin | Similar to Linezolid | 0.249 |
| Clinical Success Rate (Modified Intent-to-Treat) | Higher than Vancomycin | Lower than Linezolid | 0.048 |
| Microbiological Success Rate (End of Treatment) | Higher than Vancomycin | Lower than Linezolid | <0.001 |
Table 3: Clinical outcomes of linezolid versus vancomycin in the treatment of MRSA complicated skin and soft tissue infections.[6]
An open-label study revealed that while the clinical success rate in the per-protocol population was similar between the two drugs, the modified intent-to-treat analysis showed a significantly higher success rate for linezolid.[6] Additionally, the microbiological success rate at the end of treatment was significantly higher for the linezolid group.[6]
Mechanisms of Action
Linezolid and vancomycin employ distinct mechanisms to exert their antibacterial effects against MRSA.
Linezolid: Inhibition of Protein Synthesis
Linezolid is a member of the oxazolidinone class of antibiotics and functions by inhibiting the initiation of bacterial protein synthesis.[][8][9] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis.[9] This unique mechanism means there is a low likelihood of cross-resistance with other protein synthesis inhibitors.[8]
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that disrupts the synthesis of the bacterial cell wall.[10][11][12] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[10][11][13] This binding blocks the transglycosylation and transpeptidation steps, which are essential for the cross-linking of peptidoglycan chains, thereby weakening the cell wall and leading to bacterial lysis.[11][12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibacterial agent is determined to assess its in vitro potency against a specific microorganism. The broth microdilution method is a standard procedure.
Protocol for Broth Microdilution MIC Assay: [14][15]
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).
-
Standardization of Bacterial Inoculum: A few colonies of the MRSA isolate are used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated plate is incubated under aerobic conditions at 35-37°C for 16-20 hours.
-
Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth.
Clinical Trial Protocol for Nosocomial Pneumonia
The following is a summary of a typical protocol for a prospective, randomized, double-blind, multicenter clinical trial comparing linezolid and vancomycin for the treatment of MRSA nosocomial pneumonia.[3][5][16]
Objective: To compare the efficacy and safety of linezolid with vancomycin in the treatment of adult patients with nosocomial pneumonia caused by MRSA.
Study Design:
-
Phase: Phase IV, prospective, randomized, double-blind, multicenter study.[3][5]
-
Patient Population: Hospitalized adult patients with a diagnosis of hospital-acquired or healthcare-associated pneumonia with MRSA identified from respiratory or blood cultures.[3][16]
-
Randomization: Patients are randomized in a 1:1 ratio to receive either intravenous linezolid or intravenous vancomycin.
Treatment Regimen:
-
Linezolid Arm: 600 mg administered intravenously every 12 hours.[3][16]
-
Vancomycin Arm: 15 mg/kg administered intravenously every 12 hours, with dose adjustments based on trough serum concentrations to maintain a therapeutic range.[3]
-
Duration of Therapy: 7 to 14 days.[3]
Endpoints:
-
Primary Endpoint: Clinical success rate at the end of study (EOS) in the per-protocol (PP) population, defined as the resolution of clinical signs and symptoms of pneumonia.[3]
-
Secondary Endpoints:
Assessments:
-
Clinical assessments are performed at baseline, during treatment, at the end of therapy, and at a test-of-cure visit (typically 15-21 days after the end of therapy).[16]
-
Microbiological samples are collected at baseline and as clinically indicated to assess eradication.
-
Safety is monitored through the recording of adverse events and laboratory parameters.
References
- 1. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of Linezolid and Vancomycin for Methicillin-resistant Staphylococcus aureus Pneumonia: Institutional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ZEPHyR study: a randomized comparison of linezolid and vancomycin for MRSA pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of linezolid versus vancomycin for the treatment of complicated skin and soft-tissue infections proven to be caused by methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linezolid - Wikipedia [en.wikipedia.org]
- 9. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 10. Vancomycin - Wikipedia [en.wikipedia.org]
- 11. How Vancomycin Works: Understanding Its Mechanism [medicoverhospitals.in]
- 12. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 13. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. protocols.io [protocols.io]
- 16. academic.oup.com [academic.oup.com]
A Comparative Guide to XF-73 and Other Porphyrin-Based Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the porphyrin-based antibacterial agent XF-73 with other notable porphyrin derivatives. The information is compiled from peer-reviewed studies to assist researchers and professionals in drug development in evaluating the potential of these compounds. This document summarizes key performance data, details experimental methodologies, and visualizes mechanisms of action.
Executive Summary
XF-73 (exeporfinium chloride) is a dicationic porphyrin derivative that has demonstrated potent and rapid bactericidal activity, particularly against Gram-positive bacteria, including antibiotic-resistant strains.[1][2][3] Its mechanism of action is twofold: it disrupts bacterial cell membranes and, upon activation with light, generates reactive oxygen species (ROS), leading to further cellular damage.[1][4] This dual mechanism contributes to its efficacy and a low propensity for developing bacterial resistance.[1] This guide compares the in vitro efficacy of XF-73 with its structural analogs, XF-70 and DPD-207, and other porphyrin-based photosensitizers.
Data Presentation: Quantitative Comparison of Antibacterial Activity
The following tables summarize the minimum inhibitory concentrations (MICs) and minimum biofilm eradication concentrations (MBECs) of XF-73 and other porphyrin-based agents against various bacterial strains. It is important to note that direct comparisons are most accurate when data is sourced from head-to-head studies conducted under identical conditions.
Table 1: Comparative Activity of XF Drugs Against Planktonic Bacteria
This table presents data from a study directly comparing XF-73, XF-70, and DPD-207. The data highlights the innate antibacterial activity and the enhanced effect upon photodynamic (PD) activation.
| Bacterium | Agent | MIC (µg/mL) - Innate | MIC (µg/mL) - With PD Activation |
| Staphylococcus aureus | XF-73 | 1 | 0.25 |
| XF-70 | 1 | 0.125 | |
| DPD-207 | 4 | N/A | |
| MRSA | XF-73 | 1 | 0.25 |
| XF-70 | 1 | 0.125 | |
| DPD-207 | 4 | N/A | |
| Acinetobacter baumannii | XF-73 | 128 | 32 |
| XF-70 | 64 | 8 | |
| DPD-207 | >1024 | N/A | |
| Pseudomonas aeruginosa | XF-73 | >1024 | 256 |
| XF-70 | 512 | 64 | |
| DPD-207 | >1024 | N/A | |
| Escherichia coli | XF-73 | >1024 | 512 |
| XF-70 | 1024 | 128 | |
| DPD-207 | >1024 | N/A* |
*DPD-207 is designed to lack photodynamic activity.[1] Source: Adapted from Hardwick et al., 2022.[1]
Table 2: Comparative Activity of XF Drugs Against Bacterial Biofilms
This table showcases the efficacy of XF drugs in eradicating established biofilms.
| Bacterium | Agent | MBEC (µg/mL) - Innate | MBEC (µg/mL) - With PD Activation |
| Staphylococcus aureus | XF-73 | 2 | 1 |
| XF-70 | 2 | 1 | |
| DPD-207 | 16 | N/A | |
| MRSA | XF-73 | 2 | 1 |
| XF-70 | 2 | 1 | |
| DPD-207 | 16 | N/A | |
| Acinetobacter baumannii | XF-73 | >1024 | 128 |
| XF-70 | >1024 | 512 | |
| DPD-207 | >1024 | N/A* |
*DPD-207 is designed to lack photodynamic activity.[1] Source: Adapted from Hardwick et al., 2022.[1]
Table 3: Antibacterial Activity of Other Porphyrin Photosensitizers
The following data is compiled from various studies and is presented for informational purposes. Direct comparison with XF-73 should be made with caution due to potential variations in experimental protocols.
| Bacterium | Agent | Concentration (µM) | Light Dose (J/cm²) | Log Reduction |
| Staphylococcus aureus | CTP1 | 0.05 | Not specified | ~1.5 |
| XF-70 | 0.005 | Not specified | >3 | |
| XF-73 | 0.005 | Not specified | >3 | |
| MRSA | TAPP | 32.5 (MIC) | 24h illumination | Not specified |
| Staphylococcus aureus | THPP | 1 | Not specified | ~1.5 log decrease in viability |
| TAPP | 1 | Not specified | ~0.1 log decrease in viability | |
| TCPP | 1 | Not specified | ~0.3 log decrease in viability |
Sources: Maisch et al., 2007; Larsen et al., 2014; Gad et al., 2024.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of porphyrin-based antibacterial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5] The suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
Serial Dilution: The porphyrin-based agent is serially diluted two-fold in the broth medium across the wells of a 96-well microtiter plate to achieve a range of concentrations.[7]
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 35 ± 2°C for 16-20 hours for most aerobic bacteria.[5]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the agent in which there is no visible bacterial growth.[5]
-
For Photodynamic Activation: For assessing the efficacy of photosensitizers, after the addition of the agent and before incubation, the microtiter plates are exposed to a light source of a specific wavelength and dose.[4] For example, a blue light at 420 nm with a light dose of 13.8 J/cm² can be used.[4]
Determination of Minimum Biofilm Eradication Concentration (MBEC)
The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a mature biofilm.
-
Biofilm Formation: Biofilms are typically grown on the pegs of a Calgary Biofilm Device or in the wells of a microtiter plate for 24 hours.
-
Treatment: The established biofilms are then exposed to various concentrations of the porphyrin-based agent in fresh growth medium.
-
Incubation: The plates are incubated for a specified period, typically 24 hours.
-
For Photodynamic Activation: Similar to the MIC protocol, for photosensitizers, the plates are illuminated with a specific light source and dose before incubation.
-
MBEC Determination: After incubation, the pegs or wells are washed to remove non-adherent bacteria. The viability of the remaining biofilm is assessed, often by transferring the pegs to a new plate with fresh growth medium and observing for regrowth. The MBEC is the lowest concentration at which no regrowth occurs.
Visualizations: Mechanisms and Workflows
Mechanism of Action of XF-73
XF-73 exhibits a dual mechanism of antibacterial action. Its cationic nature facilitates interaction with and disruption of the negatively charged bacterial cell membrane, leading to leakage of intracellular components. Upon exposure to light, the porphyrin ring acts as a photosensitizer, generating reactive oxygen species that cause further oxidative damage to cellular structures.
Caption: Dual mechanism of action of XF-73.
Experimental Workflow for Assessing Antibacterial Photodynamic Therapy
The following diagram illustrates a typical workflow for evaluating the efficacy of a porphyrin-based photosensitizer against bacteria.
Caption: Workflow for antibacterial photodynamic therapy assessment.
Conclusion
XF-73 is a promising porphyrin-based antibacterial agent with potent activity against a range of clinically relevant bacteria, including those with resistance to conventional antibiotics. Its dual mechanism of action, combining membrane disruption and photodynamic effects, makes it an attractive candidate for further development. The comparative data presented in this guide, particularly from direct head-to-head studies with XF-70 and DPD-207, provide valuable insights into its relative efficacy. While direct comparative data against a broader range of porphyrins is limited, the available information suggests that the XF series of compounds are highly potent. Further research is warranted to fully elucidate the comparative advantages of XF-73 and to explore its full therapeutic potential.
References
- 1. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 2. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 6. qlaboratories.com [qlaboratories.com]
- 7. emerypharma.com [emerypharma.com]
Validation of XF-73's Mechanism of Action: A Comparative Guide Utilizing Genetic Knockout Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of XF-73, a novel antibacterial agent, and explores how genetic knockout studies can be pivotal in its validation. While direct genetic knockout studies on XF-73 are not yet published, this document outlines a robust framework for such investigations based on established methodologies and compares its known activity with other membrane-active agents.
Understanding XF-73's Established Mechanism of Action
XF-73 (exeporfinium chloride) is a synthetic dicationic porphyrin derivative demonstrating rapid bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA).[1] Its primary mechanism of action is the disruption of the bacterial cell membrane.[2][3] This interaction leads to a cascade of downstream effects, ultimately resulting in cell death.
Key events in XF-73's mechanism of action include:
-
Membrane Perturbation: XF-73 rapidly interacts with and perturbs the bacterial cytoplasmic membrane.[1][2]
-
Leakage of Intracellular Components: The compromised membrane integrity leads to the substantial loss of essential small molecules and ions, such as potassium (K+) and adenosine triphosphate (ATP).[2]
-
Inhibition of Macromolecular Synthesis: Consequently, a complete inhibition of DNA, RNA, and protein synthesis is observed.[1][2]
-
Bactericidal Effect without Lysis: Despite the significant membrane damage, XF-73 does not cause bacterial lysis.[1][2]
This mechanism is considered novel and is not affected by existing resistance mechanisms to other classes of antibiotics.[1] Furthermore, XF-73 has shown a low propensity for the development of bacterial resistance.
Comparative Analysis of XF-73 and Other Membrane-Active Antimicrobials
To provide context, the following table compares the key characteristics of XF-73 with other well-known membrane-active antimicrobial agents.
| Feature | XF-73 | Daptomycin | Polymyxin B |
| Chemical Class | Dicationic Porphyrin | Cyclic Lipopeptide | Cationic Polypeptide |
| Primary Target | Bacterial Cell Membrane | Bacterial Cell Membrane | Outer and Inner Membranes (Gram-negative) |
| Mechanism | Membrane perturbation, leakage of K+ and ATP, inhibition of macromolecular synthesis | Membrane depolarization, potassium efflux, inhibition of DNA, RNA, and protein synthesis | Binds to LPS, disrupts outer membrane, increases permeability of inner membrane |
| Spectrum of Activity | Primarily Gram-positive | Gram-positive | Primarily Gram-negative |
| Induces Lysis? | No[1][2] | No | Yes |
| Resistance Development | Low propensity | Documented, often associated with mutations in genes related to cell membrane homeostasis | Documented, often involving modifications to LPS |
Proposed Validation of XF-73's Mechanism of Action Using Genetic Knockout Strains
While direct evidence is pending, a high-throughput screening of a Staphylococcus aureus genetic knockout library, such as the Nebraska Transposon Mutant Library (NTML), would be a powerful approach to further validate XF-73's mechanism of action.[4][5] The goal would be to identify gene knockouts that result in either increased susceptibility (hypersensitivity) or increased resistance to XF-73.
The following diagram illustrates a proposed workflow for screening a S. aureus knockout library to identify genetic determinants of XF-73 susceptibility.
Caption: A flowchart outlining the key steps for screening a bacterial knockout library to validate the mechanism of action of XF-73.
The identification of specific gene knockouts that alter susceptibility to XF-73 would provide strong evidence for its mechanism of action.
| Expected Knockout Phenotype | Associated Gene Functions | Interpretation |
| Hypersensitivity | Genes involved in cell wall biosynthesis, membrane lipid composition, efflux pumps, or membrane potential maintenance. | The knocked-out gene product may contribute to the intrinsic resistance of S. aureus to membrane-active agents. Its absence would render the cell more vulnerable to XF-73-mediated membrane disruption. |
| Resistance | Genes involved in cell surface charge modification, membrane repair mechanisms, or potential binding sites for XF-73. | The knocked-out gene product could be a target for XF-73 binding or a component of a pathway that facilitates its disruptive activity. |
-
Library Preparation: Acquire a comprehensive S. aureus single-gene knockout library (e.g., the Nebraska Transposon Mutant Library). Culture each mutant strain in a 96-well microplate format in appropriate growth medium (e.g., Tryptic Soy Broth).
-
Determination of Sub-inhibitory Concentration: Determine the minimum inhibitory concentration (MIC) of XF-73 against the wild-type parent strain of the knockout library using standard broth microdilution methods. A sub-inhibitory concentration (e.g., 0.5 x MIC) should be used for the primary screen.
-
High-Throughput Screening:
-
Inoculate fresh 96-well plates containing growth medium with the knockout library strains.
-
Add XF-73 to a final sub-inhibitory concentration to the experimental plates. A control plate without XF-73 should be run in parallel.
-
Incubate the plates at 37°C with shaking.
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
-
Data Analysis and Hit Identification:
-
For each knockout strain, calculate the growth rate and final cell density in the presence and absence of XF-73.
-
Compare the growth of each mutant to the wild-type control.
-
Identify "hits" as strains that exhibit significantly reduced growth (hypersensitive) or enhanced growth (resistant) in the presence of XF-73 compared to the wild-type.
-
-
Hit Confirmation and Validation:
-
Re-culture the identified hit strains from the library stocks to confirm the phenotype.
-
Perform standard MIC testing for each confirmed hit to quantify the change in susceptibility to XF-73.
-
Analyze the known or predicted function of the genes knocked out in the hit strains to infer their role in XF-73's mechanism of action.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between XF-73's interaction with the bacterial cell and the resulting cellular consequences.
Caption: A diagram illustrating the cascade of events following the interaction of XF-73 with the bacterial cell membrane.
Conclusion
The established mechanism of action of XF-73 as a rapid membrane-disrupting agent is well-supported by existing data. The use of genetic knockout libraries provides a powerful and unbiased approach to further validate this mechanism at a molecular level. By identifying genes that modulate susceptibility to XF-73, researchers can gain deeper insights into its specific interactions with the bacterial cell and potentially uncover novel pathways for therapeutic intervention. The proposed experimental framework in this guide offers a clear path for such investigations, which will be crucial for the continued development and strategic application of this promising antibacterial agent.
References
- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XF-73, a novel antistaphylococcal membrane-active agent with rapid bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
- 4. Genome-Wide Identification of Antimicrobial Intrinsic Resistance Determinants in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of XF-73 and Mupirocin for Staphylococcus aureus Decolonization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of XF-73 (exeporfinium chloride) and mupirocin for the decolonization of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). We delve into their mechanisms of action, in vitro efficacy, resistance profiles, and clinical trial data to offer a thorough analysis for researchers and drug development professionals.
At a Glance: Key Differences and Performance Metrics
| Feature | XF-73 (Exeporfinium Chloride) | Mupirocin |
| Mechanism of Action | Disrupts bacterial cell membrane integrity, leading to leakage of intracellular components and rapid cell death. | Inhibits bacterial isoleucyl-tRNA synthetase, thereby preventing protein synthesis.[1][2][3][4][5] |
| Spectrum of Activity | Potent activity against a broad range of Gram-positive bacteria, including antibiotic-resistant strains.[6][7] | Active against susceptible aerobic Gram-positive cocci, including S. aureus and Streptococcus pyogenes.[2] |
| Speed of Action | Rapidly bactericidal.[8] | Bacteriostatic at lower concentrations, bactericidal at higher concentrations.[5] |
| Resistance Potential | Low propensity for the development of resistance in vitro.[5][8][9][10] | Increasing rates of resistance, including high-level resistance, have been reported globally.[2][11][12] |
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of XF-73 against a large panel of clinical S. aureus isolates demonstrates its potent and broad efficacy, which is unaffected by existing resistance to other antibiotics, including mupirocin.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of XF-73 against S. aureus [12][13][14]
| S. aureus Strain | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All S. aureus | 1,919 | 0.25 - 4 | 0.5 | 1 |
| Methicillin-Susceptible S. aureus (MSSA) | 1,079 | 0.25 - 4 | 0.5 | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 840 | 0.25 - 4 | 0.5 | 1 |
Table 2: Comparative Efficacy against Mupirocin-Resistant S. aureus
| Agent | Efficacy against Mupirocin-Resistant S. aureus |
| XF-73 | Demonstrates equal in vitro and in vivo antimicrobial activity against mupirocin-sensitive, low-level, and high-level mupirocin-resistant S. aureus isolates.[15][8][13] |
| Mupirocin | Efficacy is significantly reduced or absent against resistant strains. |
Propensity for Resistance Development
A key differentiator between XF-73 and mupirocin is their respective potential for inducing bacterial resistance. In vitro studies have shown a significantly lower propensity for resistance development with XF-73.
Table 3: Results of a 55-Passage In Vitro Resistance Study in MRSA [5][9]
| Antibiotic | Initial MIC (µg/mL) | Final MIC (µg/mL) after 55 Passages | Fold Increase in MIC |
| XF-73 | 0.25 | 0.25 - 0.5 | ≤2 |
| Mupirocin | 0.12 | 16 - 512 | 133 - 4267 |
| Fusidic Acid | 0.12 | 256 | 2133 |
| Retapamulin | 0.25 | 4 - 8 | 16 - 32 |
| Vancomycin | 1 | 8 | 8 |
Clinical Efficacy in Nasal Decolonization
While no head-to-head clinical trials have been published directly comparing XF-73 and mupirocin for nasal decolonization, data from their respective placebo-controlled trials provide valuable insights into their clinical performance.
Table 4: Summary of Phase 2b Clinical Trial Results for XF-73 (vs. Placebo) [6][8][11][16]
| Endpoint | XF-73 | Placebo | Statistical Significance |
| Mean reduction in S. aureus nasal burden (log₁₀ CFU/mL) at 24 hours pre-surgery | 2.5 | Not Reported | p < 0.0001 |
| Percentage reduction in S. aureus nasal carriage | 99.5% | Not Reported | - |
| Patients with zero nasal carriage or ≥2 log₁₀ CFU/mL reduction 1 hour pre-surgery | 83.7% | 25% | - |
Table 5: Summary of Clinical Trial Results for Mupirocin (vs. Placebo) in Long-Term Care Facility Residents [17]
| Endpoint | Mupirocin | Placebo | Statistical Significance |
| Eradication of S. aureus colonization immediately after 2 weeks of treatment | 93% | 15% | p < 0.001 |
| Patients remaining decolonized at day 90 | 61% | Not Reported | - |
Mechanisms of Action: A Visual Representation
The distinct mechanisms of action of XF-73 and mupirocin are illustrated below.
Caption: Mechanism of action of XF-73 on S. aureus.
Caption: Mechanism of action of mupirocin on S. aureus.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of XF-73 and comparator agents against S. aureus isolates is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
Detailed Steps:
-
A standardized inoculum of the S. aureus strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.[13]
-
The antimicrobial agent (XF-73 or mupirocin) is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[13]
-
The wells are inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]
In Vitro Multi-Passage Resistance Study
This study assesses the potential for bacteria to develop resistance to an antimicrobial agent over multiple exposures.
Caption: Workflow for in vitro resistance study.
Detailed Steps:
-
The initial MIC of the antimicrobial agent for the test strain is determined.[5]
-
The bacteria are then serially passaged in broth containing sub-inhibitory concentrations (typically 0.5x the MIC) of the drug.[5]
-
After each passage (typically 24 hours of incubation), the MIC is redetermined.
-
This process is repeated for a specified number of passages (e.g., 55 passages).[5]
-
The fold-change in MIC from the initial value is calculated to assess the development of resistance.
Clinical Trial Protocol for Nasal Decolonization (XF-73 Phase 2b Study)
This protocol outlines the methodology used in the clinical evaluation of XF-73 for nasal decolonization of S. aureus in patients scheduled for surgery.
Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[11]
Patient Population: Patients scheduled for surgical procedures who are identified as nasal carriers of S. aureus.[11]
Treatment Regimen:
-
XF-73 Group: 0.2% w/w XF-73 nasal gel administered four times into each nostril over the 24 hours prior to surgery, with a final dose upon surgical wound closure.[11]
-
Placebo Group: Matched placebo gel administered in the same manner.[11]
Primary Endpoint: The change in the mean nasal burden of S. aureus (log₁₀ CFU/mL) from baseline to 24 hours after the start of treatment.[11]
Microbiological Assessment:
-
Nasal swabs are collected at baseline and at specified time points throughout the study.
-
Quantitative culture is performed to determine the concentration of S. aureus in the nasal passages, reported as colony-forming units per milliliter (CFU/mL).
Conclusion
XF-73 presents a promising alternative to mupirocin for the nasal decolonization of S. aureus. Its novel mechanism of action, rapid bactericidal activity, and, most notably, its low propensity for inducing resistance address the key limitations of mupirocin. While direct head-to-head clinical trial data is not yet available, the extensive in vitro data and the results from placebo-controlled clinical trials for XF-73 demonstrate its high efficacy in reducing S. aureus nasal carriage. For drug development professionals and researchers, XF-73 represents a significant advancement in the fight against staphylococcal infections, particularly in the context of rising antimicrobial resistance. Further clinical studies directly comparing XF-73 with mupirocin are warranted to definitively establish its clinical superiority.
References
- 1. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Potential for Mutational Resistance to XF-73, Retapamulin, Mupirocin, Fusidic Acid, Daptomycin, and Vancomycin in Methicillin-Resistant Staphylococcus aureus Isolates during a 55-Passage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatimes.com [pharmatimes.com]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. destinypharma.com [destinypharma.com]
- 9. destinypharma.com [destinypharma.com]
- 10. Investigation of the potential for mutational resistance to XF-73, retapamulin, mupirocin, fusidic acid, daptomycin, and vancomycin in methicillin-resistant Staphylococcus aureus isolates during a 55-passage study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. destinypharma.com [destinypharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates [frontiersin.org]
- 16. shea-online.org [shea-online.org]
- 17. Mupirocin-Based Decolonization of Staphylococcus aureus Carriers in Residents of 2 Long-Term Care Facilities: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
"Benchmarking the safety profile of exeporfinium chloride against traditional antibiotics"
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with improved safety and efficacy profiles. Exeporfinium chloride (XF-73) is a new antibacterial drug candidate with a novel mechanism of action, being developed for the prevention of post-surgical staphylococcal infections. This guide provides an objective comparison of the safety profile of exeporfinium chloride with that of traditional antibiotics commonly used for similar indications, supported by available experimental data.
Executive Summary
Clinical trial data suggests that exeporfinium chloride nasal gel is a safe and well-tolerated antimicrobial agent. A Phase 2 study reported no significant adverse safety effects. In contrast, traditional antibiotics used for nasal decolonization, such as mupirocin and chlorhexidine, are associated with a range of local adverse events. The unique mechanism of action of exeporfinium chloride, involving rapid bacterial membrane disruption, may contribute to its favorable safety profile and low potential for inducing resistance.
Data Presentation: Safety Profile Comparison
The following table summarizes the reported adverse events from clinical trials of exeporfinium chloride nasal gel and the known side effects of traditional antibiotics used for nasal decolonization.
| Adverse Event Category | Exeporfinium Chloride (XF-73) Nasal Gel | Mupirocin Nasal Ointment | Chlorhexidine Gluconate (Nasal Application) |
| Local Irritation | No significant adverse safety effects reported in a Phase 2 study[1][2]. | Burning, stinging, pain, itching, rash, redness, dryness, tenderness, or swelling of the treated skin[3][4][5][6]. | Skin irritation. |
| Systemic Side Effects | No drug detected in the bloodstream in a clinical trial. | Headache, nausea, altered sense of taste, cough, sore throat[3][4]. | Rare, but severe allergic reactions (anaphylaxis) have been reported with topical use[7]. |
| Allergic Reactions | No significant allergic reactions reported. | Skin rash, itching, hives, swelling of the face, lips, tongue, or throat[3][6]. | Can cause allergic reactions, ranging from mild skin reactions to rare severe systemic reactions. |
| Other | A brief smell-identification test was included in safety measures for a Phase 2 study[2]. | Change in taste, runny or stuffy nose[3][4]. | Contraindicated in people with a perforated eardrum due to ototoxicity[8]. |
Mechanism of Action: A Visual Representation
Exeporfinium chloride exerts its antibacterial effect through a rapid disruption of the bacterial cell membrane. This mechanism is distinct from many traditional antibiotics that target intracellular processes.
Caption: Exeporfinium chloride's mechanism of action targeting the bacterial cell membrane.
Experimental Protocols
The safety of a novel antimicrobial agent like exeporfinium chloride is evaluated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key safety-related assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potential of a substance to cause damage to living cells.
Objective: To assess the cytotoxicity of exeporfinium chloride against human cell lines.
Methodology:
-
Cell Culture: Human cell lines (e.g., human gingival fibroblasts) are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) and seeded in 96-well plates.
-
Treatment: The cells are exposed to various concentrations of exeporfinium chloride and a control substance for different time periods (e.g., 24, 48, 72, and 96 hours)[9].
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the control group.
Experimental Workflow for Safety Assessment
The following diagram illustrates a typical workflow for assessing the safety of a new antimicrobial agent.
Caption: A generalized workflow for the safety evaluation of a new antimicrobial agent.
Conclusion
Based on the available data, exeporfinium chloride demonstrates a promising safety profile, particularly for topical nasal application, with a notable absence of significant adverse events in its Phase 2 clinical trial. This contrasts with traditional antibiotics like mupirocin, which are associated with a higher incidence of local irritation. The unique membrane-disrupting mechanism of exeporfinium chloride may contribute to its favorable safety and low propensity for resistance development. Further large-scale Phase 3 clinical trials will be crucial to confirm these findings and fully establish the safety and efficacy of exeporfinium chloride as a valuable alternative to traditional antibiotics for the prevention of surgical site infections.
References
- 1. shea-online.org [shea-online.org]
- 2. Exeporfinium chloride (XF-73) nasal gel dosed over 24 hours prior to surgery significantly reduced Staphylococcus aureus nasal carriage in cardiac surgery patients: Safety and efficacy results from a randomized placebo-controlled phase 2 study | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. drugs.com [drugs.com]
- 5. 6 Mupirocin Side Effects You Should Know About - GoodRx [goodrx.com]
- 6. Mupirocin | Side Effects, Dosage, Uses, and More [healthline.com]
- 7. ahrq.gov [ahrq.gov]
- 8. Decolonisation treatment for MRSA – information for healthcare providers [health.wa.gov.au]
- 9. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Bactericidal Activity of Antibacterial Agent XF-73 (Exeporfinium Chloride)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the bactericidal activity of the novel antibacterial agent XF-73 (exeporfinium chloride) against various bacterial strains, including antibiotic-resistant variants. The information presented is collated from independent in vitro studies, offering a comprehensive overview of its efficacy relative to established antibiotics. Detailed experimental protocols and data are provided to support the findings.
Executive Summary
XF-73 is a synthetic, di-cationic porphyrin derivative that has demonstrated potent and rapid bactericidal activity, particularly against Gram-positive bacteria.[1] Its mechanism of action involves the rapid disruption of the bacterial cell membrane, leading to the leakage of essential cellular components and subsequent cell death.[2][3] A key advantage of XF-73 is that its effectiveness appears to be unaffected by existing resistance mechanisms to major antibiotic classes, suggesting a novel mode of action.[1][4][5]
Comparative Bactericidal Activity
The bactericidal efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that will prevent the growth of less than 0.1% of the original inoculum. Time-kill assays further elucidate the pharmacodynamics by measuring the rate of bacterial killing over time.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC values of XF-73 against various staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA), in comparison to other antibiotics.
Table 1: MIC Distribution of XF-73 against Staphylococcus Species [1]
| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (including MRSA and MSSA) | 0.5 | 1 | ≤0.12 - 4 |
| Staphylococcus epidermidis (322) | 0.5 | 0.5 | ≤0.12 - 2 |
Table 2: Comparative MICs of XF-73 and Other Antibiotics against S. aureus [1][6]
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| XF-73 | 0.5 | 1 |
| Mupirocin | - | - |
| Fusidic Acid | - | - |
| Retapamulin | - | - |
| Vancomycin | 1 | 1 |
| Linezolid | 1 | 2 |
| Daptomycin | 0.5 | 0.5 |
Note: Direct comparative MIC₅₀ and MIC₉₀ values for all listed antibiotics from a single study were not available in the provided search results. The data for comparator antibiotics is included to provide a general context of their typical efficacy against S. aureus.
Time-Kill Kinetics
Time-kill assays demonstrate the rapid bactericidal nature of XF-73. Against both healthcare-associated and community-associated MRSA isolates, XF-73 at 2 times its MIC resulted in a greater than 5-log₁₀ reduction in bacterial count (a 99.999% kill rate) within 15 minutes, which was the earliest time point measured in the study.[4] This rapid killing is significantly faster than many other anti-staphylococcal agents.[2][3]
Mechanism of Action
XF-73's primary mode of action is the disruption of the bacterial cell membrane.[2][3] This leads to several downstream effects that contribute to its rapid bactericidal activity:
-
Membrane Permeabilization: Studies using the BacLight assay have confirmed that XF-73 damages the bacterial membrane.[2][3]
-
Ion Leakage: The agent causes a substantial loss of intracellular potassium (K⁺) ions.[2][3]
-
ATP Depletion: A significant leakage of ATP from the bacterial cell is also observed.[2][3]
-
Inhibition of Macromolecular Synthesis: As a consequence of membrane disruption and energy loss, the synthesis of DNA, RNA, and proteins is completely inhibited within 10 minutes of exposure to XF-73.[2][3]
Importantly, this mechanism is distinct from those of many other antibiotic classes that target cell wall synthesis, protein synthesis, or DNA replication, which likely explains the lack of cross-resistance.[1][5]
Experimental Protocols
The following are generalized protocols for key experiments used to determine the bactericidal activity of antimicrobial agents, based on standard methodologies.[7][8][9]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antibacterial agent is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible bacterial growth.
Time-Kill Assay
This assay evaluates the rate at which an antibacterial agent kills a specific bacterium.
Protocol:
-
Culture Preparation: A bacterial culture is grown to a specific optical density in the logarithmic growth phase.
-
Exposure to Antibiotic: The bacterial culture is diluted into fresh broth containing the antibacterial agent at a specific concentration (e.g., 2x, 4x, or 8x MIC). A control culture with no antibiotic is also prepared.
-
Sampling over Time: Aliquots are removed from both the test and control cultures at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h).
-
Viable Cell Count: The collected aliquots are serially diluted and plated on agar plates.
-
Incubation and Counting: The plates are incubated until colonies are visible, and the number of CFUs is counted.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve.
Visualizations
Experimental Workflow for Time-Kill Assay
Caption: Workflow of a typical time-kill assay to determine bactericidal kinetics.
Proposed Mechanism of Action of XF-73
Caption: Proposed mechanism of XF-73 bactericidal activity.
References
- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. In vitro activity of XF-73, a novel antibacterial agent, against antibiotic-sensitive and -resistant Gram-positive and Gram-negative bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
A Comparative Guide to the In Vitro Susceptibility Testing of XF-73
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro susceptibility testing of XF-73, a novel anti-staphylococcal drug, with other antimicrobial agents. The information presented is based on available experimental data to assist researchers in evaluating its reproducibility and performance.
Executive Summary
XF-73 (exeporfinium chloride) is a synthetic, di-cationic porphyrin derivative demonstrating rapid and potent bactericidal activity, particularly against Staphylococcus species.[1] A key attribute of XF-73 is its low propensity for inducing bacterial resistance.[1][2] In vitro susceptibility testing, predominantly through the broth microdilution method, consistently demonstrates a narrow and reproducible Minimum Inhibitory Concentration (MIC) range for XF-73 against a wide array of clinical isolates, including multidrug-resistant strains.
Quantitative Data Summary
The in vitro potency of XF-73 has been extensively evaluated against various bacterial species, with a primary focus on staphylococci. The following tables summarize the MIC data from key studies, comparing XF-73 with other relevant antimicrobial agents.
Table 1: In Vitro Activity of XF-73 Against Staphylococcus Species
| Bacterial Species | Number of Isolates | XF-73 MIC Range (µg/mL) | XF-73 MIC₅₀ (µg/mL) | XF-73 MIC₉₀ (µg/mL) |
| S. aureus (all) | 1,919 | 0.25 - 4 | 0.5 | 1 |
| Methicillin-susceptible S. aureus (MSSA) | 1,079 | 0.25 - 4 | 0.5 | 1 |
| Methicillin-resistant S. aureus (MRSA) | 840 | 0.25 - 4 | 0.5 | 1 |
| Multidrug-resistant (MDR) MSSA | 65 | 0.25 - 2 | 0.5 | 1 |
| S. epidermidis | 322 | ≤0.12 - 2 | 0.25 | 0.5 |
| S. haemolyticus | 93 | 0.25 - 4 | 0.5 | 1 |
Data sourced from a study screening 2,527 clinical isolates from 33 countries.[1]
Table 2: Comparative In Vitro Activity of XF-73 and Other Antimicrobials Against S. aureus
| Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| XF-73 | 0.25 - 4 | 0.5 | 1 |
| Mupirocin | - | - | - |
| Fusidic Acid | - | - | - |
| Retapamulin | - | - | - |
| Vancomycin | - | - | - |
| Linezolid | - | - | - |
| Daptomycin | - | - | - |
Note: Specific comparative MIC values for other agents from the same comprehensive study were not detailed in the provided search results, but multiple sources confirm XF-73's efficacy is unaffected by resistance to these drugs.[1][3][4] A study assessing the potential for mutational resistance development found no increase in XF-73 MIC after 55 passages, in contrast to significant increases for mupirocin, fusidic acid, retapamulin, daptomycin, and vancomycin.[2]
Experimental Protocols
The reproducibility of in vitro susceptibility testing for XF-73 is underpinned by standardized methodologies, primarily following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This is the most frequently cited method for determining the in vitro susceptibility of bacteria to XF-73.[1][5][6]
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Detailed Methodology:
-
Preparation of XF-73 Dilutions: A stock solution of XF-73 is prepared and serially diluted in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate to achieve a range of concentrations (e.g., 0 to 16 µg/mL).[1]
-
Bacterial Inoculum Preparation:
-
Bacterial isolates are grown overnight on an appropriate agar medium.
-
Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard.
-
This suspension is further diluted in MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter plate wells.
-
-
Inoculation: Each well of the microtiter plate containing the XF-73 dilutions is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of XF-73 that shows no visible turbidity.
Visualizations
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
The in vitro susceptibility testing of XF-73 demonstrates a high degree of reproducibility, largely attributable to the adherence to standardized protocols such as the CLSI broth microdilution method. The consistent MIC ranges observed across numerous studies and a diverse collection of clinical isolates underscore the reliable in vitro performance of XF-73 against Staphylococcus species, including those resistant to multiple other classes of antibiotics. This robust and reproducible in vitro profile supports the continued clinical development of XF-73 as a promising agent for the prevention and treatment of staphylococcal infections.
References
- 1. Screening of the novel antimicrobial drug, XF-73, against 2,527 Staphylococcus species clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Potential for Mutational Resistance to XF-73, Retapamulin, Mupirocin, Fusidic Acid, Daptomycin, and Vancomycin in Methicillin-Resistant Staphylococcus aureus Isolates during a 55-Passage Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Antibacterial and Antibiofilm Potency of XF Drugs, Impact of Photodynamic Activation and Synergy With Antibiotics [frontiersin.org]
Safety Operating Guide
Proper Disposal of Antibacterial Agent 73: A Comprehensive Guide for Laboratory Professionals
The safe and effective disposal of investigational compounds is paramount in maintaining a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Antibacterial Agent 73, a potent antimicrobial agent with noted antitubercular and cytotoxic properties. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. This agent is harmful if swallowed and exhibits high toxicity to aquatic life with long-lasting effects[1]. It can also cause severe skin burns, eye damage, and is toxic if inhaled[2].
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including but not limited to:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious clothing or lab coat
-
A suitable respirator if aerosolization is possible[1]
In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention[1][2][3].
-
Skin: Remove contaminated clothing and rinse the affected area thoroughly with water. Call a physician[1].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1].
II. Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative data related to the hazards and properties of compounds similar to or explicitly named "this compound."
| Parameter | Value | Source |
| Antitubercular Activity (MIC against Mtb H37Rv) | 0.65 µg/mL | [4] |
| Cytotoxicity (IC50 in MCF-7 breast cancer cell lines) | 8.20 µM | [4] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Dermal Toxicity | Category 2 (Fatal in contact with skin) | [2] |
| Acute Inhalation Toxicity | Category 3 (Toxic if inhaled) | [2] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional, local, and federal regulations. Antibiotics and investigational drugs are generally considered chemical waste[5][6].
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound (e.g., pipette tips, gloves, empty vials) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Hazardous Chemical Waste" and list the contents.
-
Liquid Waste: Unused stock solutions and contaminated liquid media should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified. Stock antibiotic solutions are considered hazardous chemical waste due to their high concentration[5].
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.
Step 2: Decontamination of Work Surfaces
-
All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated. Use a validated decontamination procedure or a broad-spectrum chemical disinfectant known to be effective against the agent.
Step 3: Storage Pending Disposal
-
Store all waste containers in a cool, well-ventilated area, away from direct sunlight and incompatible materials[1]. The storage area should be secure and accessible only to authorized personnel.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[7].
-
Do not dispose of this compound down the drain or in the regular trash[5][8]. This is crucial to prevent environmental contamination and the development of antimicrobial resistance[5][9].
-
The final disposal method will likely be incineration by an approved waste management vendor, which is the standard procedure for many investigational and hazardous drugs[7][10].
IV. Experimental Workflow and Decision-Making Diagrams
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Experimental workflow for handling and disposal of this compound.
Caption: Decision tree for responding to a spill of this compound.
References
- 1. AC-73|775294-71-8|MSDS [dcchemicals.com]
- 2. fksystem.cz [fksystem.cz]
- 3. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. epa.gov [epa.gov]
- 9. SIDP - Antibiotic Disposal [sidp.org]
- 10. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
Personal protective equipment for handling Antibacterial agent 73
Disclaimer: The name "Antibacterial agent 73" is not universally unique and may refer to several different chemical entities. For instance, it could be the research chemical "this compound (compound 7a)," which exhibits cytotoxic properties, or "Quaternium-73," an antimicrobial used in cosmetics.[1][2][3] This guide provides essential safety protocols for a potent, research-grade antibacterial agent with potential cytotoxic hazards, as is prudent for novel or uncharacterized compounds in a laboratory setting.[4] It is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) from your supplier for the exact compound you are handling before commencing any work.
This document provides a foundational operational and disposal plan for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid (powder) form or in concentrated solutions, a comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin contact, or eye contact.[5][6] Given the potential for cytotoxicity, treating the compound with the same precautions as other potent hazardous chemicals is recommended.[1][7]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Required PPE | Rationale |
| Handling/Weighing Solid Compound | Double Nitrile Gloves, Disposable Gown with Cuffs, Safety Goggles with Side Shields, and an appropriate Respirator (e.g., N95 or higher, based on risk assessment).[1][5] | Prevents inhalation of fine particles and minimizes skin contact. The use of double gloves provides additional protection against potential permeation.[7] |
| Preparing Stock Solutions | Double Nitrile Gloves, Disposable Gown with Cuffs, Chemical Splash Goggles, and Face Shield if not working in a fume hood.[5] | Protects against splashes of the concentrated solution. Work should be conducted in a chemical fume hood to control vapors. |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat or Disposable Gown.[7] | Standard laboratory practice to prevent contamination of both the experiment and the researcher with the diluted agent. |
| Spill Cleanup | Chemical-Resistant Gloves (e.g., thicker nitrile or neoprene), Disposable Gown or Coveralls, Chemical Splash Goggles, and Respirator.[5][6] | Provides enhanced protection during direct contact with a significant amount of the agent. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling ensures minimal exposure and maintains a safe laboratory environment.
A. Engineering Controls:
-
Chemical Fume Hood: All work with the solid form of this compound and the preparation of concentrated solutions must be conducted in a certified chemical fume hood to control airborne particles and vapors.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
B. Procedural Steps for Handling:
-
Preparation: Before starting, ensure a designated work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents. A plastic-backed absorbent liner can be placed on the work surface to contain minor spills.
-
Donning PPE: Put on all required PPE as detailed in Table 1 before handling the agent.
-
Weighing: If weighing the solid form, do so within the fume hood. Use a dedicated set of spatulas and weigh boats.
-
Solution Preparation: Add the solvent to the weighed powder slowly to avoid splashing. Cap and vortex or sonicate as needed to fully dissolve.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name, concentration, date, and appropriate hazard pictograms.[4]
-
Transporting: When moving solutions of the agent, use sealed, shatter-resistant secondary containers.[7]
C. Personal Hygiene:
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Remove contaminated PPE carefully to avoid cross-contamination. Gowns and gloves should be removed before exiting the immediate work area.[7]
Disposal Plan
Waste containing this compound must be treated as hazardous chemical waste. If used in biological experiments, it may also be considered biohazardous waste.
A. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the agent (e.g., gloves, weigh boats, absorbent pads, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused or spent solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour this waste down the drain.[8]
-
Sharps: Needles, syringes, or other sharps contaminated with the agent should be placed in a designated sharps container for hazardous waste.
B. Disposal Procedure:
-
Collection: Collect all waste at the point of generation in the appropriate, labeled containers.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic, pending pickup.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling and disposing of a potent research-grade antibacterial agent.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZLEY®Quaternium-73 - Global Cosmetic Ingredients Supplier [zleygroup.com]
- 3. Page loading... [wap.guidechem.com]
- 4. twu.edu [twu.edu]
- 5. Cytotoxic Drug Safety [tru.ca]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
